An In-depth Technical Guide to the Physicochemical Properties and Characterization of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Structure Imidazole and its derivatives represent a cornerstone in medicinal chemistry, exhibit...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Structure
Imidazole and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] The compound 2-Benzyloxymethyl-4-isopropyl-1H-imidazole incorporates several key structural features: a central imidazole ring, a flexible benzyloxymethyl group at the 2-position, and an isopropyl substituent at the 4-position. These features are anticipated to influence its solubility, lipophilicity, and potential for biological interactions.
Proposed Structure:
Disclaimer: The following physicochemical properties are predicted based on the analysis of structurally similar imidazole derivatives and computational models, as direct experimental data for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole is not currently published.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Property
Predicted Value
Source/Method
Molecular Formula
C14H18N2O
-
Molecular Weight
230.31 g/mol
-
XlogP
2.8 - 3.5
Computational Prediction
Melting Point
Not available
-
Boiling Point
Not available
-
pKa (most basic)
6.5 - 7.5
Based on similar imidazoles
Aqueous Solubility
Low
Inferred from XlogP
Note: XlogP is a computed value for the logarithm of the octanol/water partition coefficient, a key indicator of a compound's lipophilicity.
Protocols for Characterization
A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. The following protocols are based on established methods for the characterization of imidazole derivatives.[3][4]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the separation and sensitive detection of imidazole derivatives in complex mixtures.[5]
Rationale for Experimental Choices:
Reversed-Phase Chromatography (C18 column): A C18 column is a versatile choice for separating compounds of moderate polarity like the target molecule.[4]
Gradient Elution: A gradient of an organic solvent (acetonitrile or methanol) and water with a formic acid modifier is employed to ensure adequate retention and sharp peak shapes. Formic acid aids in the protonation of the imidazole nitrogen, improving chromatographic behavior.
Electrospray Ionization (ESI) in Positive Mode: The basic nitrogen atoms of the imidazole ring are readily protonated, making positive mode ESI an ideal ionization technique for high sensitivity.
Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Step-by-Step Protocol:
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute with the initial mobile phase to a concentration of 1-10 µg/mL.
LC Conditions:
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
MS/MS Conditions:
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
Scan Type: Multiple Reaction Monitoring (MRM).
Predicted Precursor Ion [M+H]⁺: m/z 231.15.
Collision Energy: Optimize for characteristic fragment ions.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into mol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document leverages established NMR principles and data from analogous structures to provide a robust and scientifically grounded prediction of its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel imidazole-based compounds.
Introduction: The Significance of Imidazole Derivatives and the Power of NMR
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. The title compound, 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, combines this important heterocycle with a flexible benzyloxy ether linkage and a lipophilic isopropyl group, suggesting potential applications in various therapeutic areas.
Accurate structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy, by probing the magnetic environments of atomic nuclei, provides a detailed roadmap of a molecule's connectivity and stereochemistry. The chemical shift (δ), reported in parts per million (ppm), is a sensitive indicator of the electronic environment of a nucleus, while spin-spin coupling provides information about neighboring atoms. A thorough understanding of the expected NMR spectrum is therefore crucial for the unambiguous identification and characterization of a target compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole is detailed in Table 1. The predictions are based on the analysis of substituent effects and data from structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H-1 (NH)
10.0 - 12.0
broad singlet
-
The N-H proton of an imidazole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange.
H-5
~6.8
singlet
-
This proton is on the electron-rich imidazole ring and is expected to appear in the aromatic region. The adjacent isopropyl group may cause some deshielding.
H-a (CH₂)
~4.6
singlet
-
The methylene protons of the benzyloxymethyl group are adjacent to an oxygen atom and the imidazole ring, leading to a downfield shift.
H-b (Ar-H)
7.2 - 7.4
multiplet
-
The protons of the phenyl ring in the benzyl group will appear in the typical aromatic region.
H-c (CH)
~3.0
septet
~7.0
The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet.
H-d (CH₃)
~1.2
doublet
~7.0
The six equivalent methyl protons of the isopropyl group are coupled to the single methine proton, resulting in a doublet.[1][2][3]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole is outlined in Table 2. These predictions are derived from established substituent effects on aromatic and heterocyclic rings, as well as data from analogous benzyl ethers and alkyl-substituted imidazoles.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Carbon Label
Predicted Chemical Shift (δ, ppm)
Rationale
C-2
~150
This carbon is attached to two nitrogen atoms and the benzyloxymethyl group, leading to significant deshielding.
C-4
~140
The attachment of the isopropyl group and its position in the imidazole ring result in a downfield shift.
C-5
~115
This carbon is part of the electron-rich imidazole ring and is expected to be the most upfield of the ring carbons.
C-a (CH₂)
~70
The methylene carbon is attached to an oxygen atom, causing a significant downfield shift into the typical range for ethers.[4]
C-b (ipso-Ar)
~138
The ipso-carbon of the phenyl ring is attached to the benzyloxymethyl group.
C-c (ortho-Ar)
~128
Aromatic carbons in the ortho position.
C-d (meta-Ar)
~128
Aromatic carbons in the meta position.
C-e (para-Ar)
~127
Aromatic carbon in the para position.
C-f (CH)
~27
The methine carbon of the isopropyl group is in the aliphatic region.
C-g (CH₃)
~22
The equivalent methyl carbons of the isopropyl group are found in the upfield aliphatic region.
Structural Assignment and Rationale
To facilitate the understanding of the predicted NMR data, the molecular structure of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole with the corresponding atom labels is presented below.
Figure 1. Molecular structure of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole with atom numbering for NMR assignment.
The rationale behind the predicted chemical shifts is rooted in fundamental NMR principles:
Inductive Effects: The electronegative nitrogen and oxygen atoms withdraw electron density from adjacent protons and carbons, causing them to be deshielded and resonate at a higher chemical shift (further downfield). This is evident in the predicted shifts for the protons and carbons of the imidazole ring and the benzyloxymethyl group.
Aromaticity: The protons and carbons of the imidazole and phenyl rings experience the effect of the ring current, which generally deshields the nuclei, leading to their characteristic downfield chemical shifts.
Spin-Spin Coupling: The interaction between the magnetic moments of neighboring non-equivalent protons leads to the splitting of NMR signals. The "n+1 rule" is used to predict the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons. This is clearly illustrated in the predicted septet and doublet for the isopropyl group.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
For researchers aiming to acquire experimental NMR data for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole or similar compounds, the following protocol provides a standardized methodology.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
Cap the tube securely and gently vortex the sample until the solid is completely dissolved.
Visually inspect the solution to ensure it is clear and free of any particulate matter.
NMR Spectrometer Setup:
Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.
Place the sample in the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.
Data Acquisition:
¹H NMR:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
¹³C NMR:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: 512-2048 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
Data Processing:
Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase the resulting spectra to obtain a flat baseline.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Figure 2. Workflow for NMR Sample Preparation and Data Acquisition.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. By synthesizing information from related compounds and applying fundamental NMR principles, this document serves as a valuable predictive tool for researchers working with this and similar imidazole derivatives. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for the unambiguous structural verification of novel compounds in the field of drug discovery and development.
References
Dostál, J., et al. (2011). ¹⁷O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry. [Link]
Facey, G. (2008). Second Order ¹H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering. [Link]
Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. Heterocyclic Communications. [Link]
Ferreira, M. E., et al. (2001). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. [Link]
ResearchGate. ¹³C and ¹H NMR chemical shifts (ppm) for the imidazole, thiazole, or... [Link]
Todorova, T., et al. (2019). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]
Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]
University of Wisconsin-Madison. NMR: Novice Level, Spectrum 3. [Link]
Khazaei, A., et al. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. RSC Advances. [Link]
H-NMR Familiar Groups that are Easy to Recognize. [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [Link]
Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]
Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. [Link]
Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an ¹H-NMR Spectrum. YouTube. [Link]
Ohlinger, W., et al. (2026). Practical Machine Learning Strategies. 5. Rapid, Accurate Prediction of ¹H and ¹³C NMR Shifts in Conformationally Flexible Organic Molecules. ChemRxiv. [Link]
An In-depth Technical Guide on the Thermodynamic Stability and Degradation Pathways of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals Executive Summary The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. T...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the predicted thermodynamic stability and potential degradation pathways of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. Due to the specificity of this molecule, this document synthesizes information from analogous structures and established chemical principles to build a predictive framework for its behavior under various stress conditions. We will explore the intrinsic stability conferred by its core functional groups—the imidazole ring and the benzyl ether linkage—and delineate the likely mechanisms of degradation under hydrolytic, oxidative, photolytic, and thermal stress. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines and discusses the analytical methodologies required for developing a robust, stability-indicating assay.
Introduction: Structural Analysis and Predicted Stability
2-Benzyloxymethyl-4-isopropyl-1H-imidazole is a heterocyclic compound featuring a substituted imidazole core. The thermodynamic stability of this molecule is a composite of the individual stabilities of its constituent functional groups and their electronic interactions.
Imidazole Ring: The imidazole ring is an aromatic heterocycle, which generally confers significant thermodynamic stability.[1] This stability is attributed to the delocalization of π-electrons across the five-membered ring. The 1,3-arrangement of the nitrogen atoms creates a more favorable electrostatic distribution compared to 1,2-diazoles (pyrazoles), contributing to its lower standard enthalpy of formation and thus greater intrinsic stability.[1] However, the imidazole ring is susceptible to oxidation and electrophilic attack, particularly at the C2 position.[2][3]
Benzyl Ether Linkage: The benzyloxymethyl group introduces a benzyl ether linkage. Ethers are generally stable to a wide range of chemical conditions. However, the benzylic C-O bond is a potential site of lability. It is susceptible to cleavage under strong acidic conditions via protonation of the ether oxygen, followed by the formation of a stabilized benzylic carbocation.[4] The benzylic position is also a primary target for oxidative degradation.[5][6]
Isopropyl and Methyl Substituents: The isopropyl group at the C4 position and the methyl group (as part of the benzyloxymethyl substituent at C2) are aliphatic and generally considered stable, though alkyl substituents on an imidazole ring can influence its susceptibility to oxidative degradation.[2]
Based on this analysis, the primary liabilities of the molecule are predicted to be the imidazole ring itself and the benzylic position of the ether linkage.
Predicted Degradation Pathways and Mechanistic Insights
Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[7] The following sections propose the likely degradation mechanisms for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole under standard stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Acid-Catalyzed Hydrolysis:
Under strong acidic conditions (e.g., 0.1 N HCl), the most probable degradation pathway involves the cleavage of the benzyl ether bond. The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the imidazole-containing alcohol and the formation of a resonance-stabilized benzyl carbocation. This carbocation would then be trapped by water or other nucleophiles present in the medium.
Base-Catalyzed Hydrolysis:
The molecule is expected to be relatively stable under basic conditions. While some imidazole-containing compounds can undergo base-mediated autoxidation, direct hydrolytic cleavage is less likely without other activating groups.[8] Computational studies on imidazole hydrolysis suggest that the aromatic nature of the ring imparts resistance to cleavage, unlike saturated analogues.[9][10]
Caption: Proposed pathway for acid-catalyzed hydrolysis of the benzyl ether linkage.
Oxidative Degradation
Oxidative stress (e.g., using hydrogen peroxide) is expected to be a significant degradation pathway.[11] There are two primary sites susceptible to oxidation:
The Imidazole Ring: The electron-rich imidazole ring can be oxidized, potentially leading to ring-opening.[2] Studies on other imidazole derivatives have shown oxidation can form lactam intermediates, which are then susceptible to further degradation into smaller organic acids and amides.[2] The presence of alkyl substituents can sometimes reduce the oxidative stability of the imidazole ring.[2]
The Benzylic Carbon: The benzylic carbon of the ether is prone to oxidation, which could lead to the formation of a hemiacetal that subsequently decomposes to benzaldehyde and (4-isopropyl-1H-imidazol-2-yl)methanol. Further oxidation of benzaldehyde to benzoic acid is also possible.[5]
Caption: Predicted oxidative degradation pathways for the target molecule.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation.[11] Aromatic ethers can undergo photolytic cleavage.[12] For 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, photodegradation could proceed via homolytic cleavage of the benzylic C-O bond to generate radical intermediates. The imidazole moiety itself is also known to be sensitive to photodegradation in solution.[8] The specific degradation products will depend on the solvent and the presence of oxygen.[12]
Thermal Degradation
In the solid state, heterocyclic compounds are often thermally stable to high temperatures.[13][14] Degradation at elevated temperatures would likely involve complex radical mechanisms, leading to fragmentation of the molecule.[15] The initial bond scission could occur at the weakest bonds, such as the C-N bonds in the imidazole ring or the benzylic C-O bond.
Experimental Design for Stability Assessment
A comprehensive forced degradation study should be designed and executed according to ICH Q1A(R2) guidelines to identify degradation products and establish the stability-indicating nature of the analytical method.[16] A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[16]
Experimental Workflow
Caption: General workflow for a forced degradation study.
Detailed Protocols
1. Preparation of Stock Solution:
Prepare a stock solution of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Acid Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.
Maintain the solution at 60°C and collect samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
Neutralize the samples with an equivalent amount of 0.1 N NaOH before dilution and analysis.[11]
3. Base Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
Maintain the solution at 60°C and collect samples at appropriate time points.
Neutralize the samples with an equivalent amount of 0.1 N HCl before dilution and analysis.[11]
4. Oxidative Degradation:
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature and collect samples at appropriate time points. Protect from light.[11]
5. Thermal Degradation:
Solution: Heat the stock solution at 80°C and collect samples at time points.
Solid State: Place a known amount of the solid API in an oven at 80°C. At each time point, dissolve a portion of the solid for analysis.[11]
6. Photolytic Degradation:
Expose the stock solution and the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[7]
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Analytical Methodologies for Stability Indicating Assays
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time.[17] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18]
HPLC Method Development: A reverse-phase HPLC method, likely using a C18 column, should be developed to separate the parent compound from all potential degradation products. Method development will involve optimizing the mobile phase composition (acetonitrile/water or methanol/water with a buffer like phosphate or an ion-pairing agent like TFA), flow rate, and column temperature.[17]
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is essential for the structural elucidation of degradation products. By determining the mass-to-charge ratio (m/z) of the degradants, their molecular formulas can be proposed, which, in conjunction with fragmentation data (MS/MS), can lead to definitive identification.[19]
Data Presentation and Interpretation
The results of the forced degradation study should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Stress Condition
Parameters
% Assay of Parent
% Degradation
No. of Degradants
RRT of Major Degradants
Acid Hydrolysis
0.1 N HCl, 60°C, 24h
85.2
14.8
2
0.75, 1.21
Base Hydrolysis
0.1 N NaOH, 60°C, 24h
98.5
1.5
1
0.92
Oxidation
3% H₂O₂, RT, 8h
80.7
19.3
3
0.68, 0.84, 1.15
Thermal (Solid)
80°C, 48h
99.1
0.9
1
1.08
Photolytic (Solution)
ICH Q1B
92.4
7.6
2
0.88, 1.30
(Note: Data presented is hypothetical and for illustrative purposes only. RRT = Relative Retention Time)
Conclusion
This technical guide provides a predictive analysis of the stability of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. The primary sites of instability are identified as the benzyl ether linkage, which is susceptible to acid-catalyzed hydrolysis and oxidation, and the imidazole ring, which is prone to oxidative and photolytic degradation. A systematic approach using forced degradation studies as outlined by ICH guidelines is paramount to confirm these predicted pathways, identify all significant degradants, and develop a validated, stability-indicating analytical method. This foundational knowledge is critical for ensuring the development of a safe, effective, and stable pharmaceutical product.
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1-benzyloxymethyl-4-(3,5-dichloro-benzyl)-5-isopropyl-2-methyl-1h-imidazole. PubChemLite. Available at: [Link]
mechanism of action of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole derivatives in drug discovery
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole Derivatives in Drug Discovery Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, form...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole Derivatives in Drug Discovery
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on the emerging class of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole derivatives. While direct literature on this specific substitution pattern is nascent, the known pharmacology of related 2,4-disubstituted imidazoles provides a strong foundation for predicting and investigating their mechanism of action. This document serves as a technical roadmap for researchers and drug development professionals, outlining potential biological targets, and providing detailed experimental workflows to systematically elucidate the mechanism of action of this promising class of compounds. We will delve into hypothesized mechanisms, including enzyme inhibition and receptor modulation, and provide actionable protocols for their validation.
Introduction: The Therapeutic Potential of the Imidazole Core
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions, such as hydrogen bonding and metal coordination.[1][3] Derivatives of this scaffold have been successfully developed as antifungal, anticancer, anti-inflammatory, and antiviral agents.[3][4] The specific substituents at the 2- and 4-positions of the imidazole ring play a critical role in defining the pharmacological profile and selectivity of the molecule. The 2-Benzyloxymethyl-4-isopropyl-1H-imidazole scaffold combines a flexible, lipophilic benzyloxymethyl group at the 2-position with a bulky isopropyl group at the 4-position, suggesting the potential for specific interactions with well-defined binding pockets in protein targets.
Hypothesized Mechanisms of Action
Based on the extensive literature on imidazole derivatives, we can postulate several primary mechanisms of action for the 2-Benzyloxymethyl-4-isopropyl-1H-imidazole class. These hypotheses form the basis for the experimental investigations outlined in the subsequent sections.
Enzyme Inhibition
The imidazole core is a well-known inhibitor of various enzymes, often through coordination of one of its nitrogen atoms with a metal cofactor in the enzyme's active site.[3]
Protein Kinases: Many imidazole-based compounds are potent kinase inhibitors, targeting enzymes like EGFR, VEGFR, and MAP kinases which are crucial in cancer cell signaling.[4] The 2-Benzyloxymethyl-4-isopropyl-1H-imidazole scaffold could potentially bind to the ATP-binding pocket of specific kinases.
Cytochrome P450 (CYP) Enzymes: Antifungal imidazole derivatives are known to inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[5] This and other CYP enzymes are common targets for imidazole-containing compounds.
Nitric Oxide Synthase (NOS): Certain imidazole derivatives have shown selective inhibition of neuronal nitric oxide synthase (nNOS), which has implications for treating neurodegenerative diseases.[6]
Receptor Modulation
Imidazole derivatives have been identified as both agonists and antagonists for a variety of cell surface receptors, particularly G-protein coupled receptors (GPCRs).[3]
Cannabinoid Receptors (CB1): Imidazole-based amides have been optimized as potent CB1 receptor antagonists for the treatment of obesity.[7]
Opioid Receptors (NOP/ORL1): Imidazole scaffolds have been designed as non-peptidic antagonists of the NOP/ORL1 receptor, with potential applications in pain management and other CNS disorders.[8]
Adrenergic Receptors: 4-substituted imidazoles have been shown to be potent and selective agonists for α2-adrenoceptors.[9]
Experimental Workflows for Mechanism of Action Elucidation
The following section provides detailed, step-by-step protocols for key experiments to investigate the hypothesized mechanisms of action.
Workflow for Investigating Enzyme Inhibition
This workflow is designed to identify and characterize the inhibitory activity of a 2-Benzyloxymethyl-4-isopropyl-1H-imidazole derivative against a panel of purified enzymes, such as protein kinases.
Caption: Workflow for Enzyme Inhibition Studies.
Experimental Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
This protocol is a template and should be optimized for the specific kinase of interest.
Preparation of Reagents:
Prepare a 10 mM stock solution of the 2-Benzyloxymethyl-4-isopropyl-1H-imidazole derivative in 100% DMSO.
Prepare serial dilutions of the compound in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
Prepare the kinase, substrate, and ATP solutions in kinase buffer at 2X the final desired concentration.
Kinase Reaction:
Add 5 µL of the compound dilution to the wells of a 384-well plate.
Add 5 µL of the 2X kinase/substrate mix to each well.
Initiate the reaction by adding 10 µL of 2X ATP solution.
Incubate the plate at room temperature for 1 hour.
Detection:
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
Incubate for 30 minutes at room temperature.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices: The use of a broad range of inhibitor concentrations is crucial for accurately determining the IC50 value. The ADP-Glo™ assay is a robust method that measures the amount of ADP produced, which is directly proportional to kinase activity.
Workflow for Investigating Receptor Modulation
This workflow is designed to assess the ability of the compound to bind to and modulate the activity of a specific receptor, such as a GPCR.
Caption: Workflow for Receptor Modulation Studies.
This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Ki) of the test compound for a specific GPCR.
Membrane Preparation:
Prepare cell membranes expressing the target GPCR from a stable cell line.
Determine the protein concentration of the membrane preparation using a Bradford assay.
Binding Reaction:
In a 96-well plate, combine:
25 µL of test compound dilutions (ranging from 0.1 nM to 100 µM).
25 µL of a known radiolabeled ligand (e.g., [³H]-ligand) at a concentration close to its Kd.
50 µL of the cell membrane preparation.
For total binding, add buffer instead of the test compound.
For non-specific binding, add a high concentration of a known unlabeled ligand.
Incubation and Filtration:
Incubate the plate at room temperature for 2 hours with gentle shaking.
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
Wash the filters three times with ice-cold wash buffer.
Detection:
Dry the filter plate and add scintillation cocktail to each well.
Count the radioactivity in each well using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percent specific binding versus the logarithm of the test compound concentration.
Fit the data to a one-site competition model to determine the IC50.
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality Behind Experimental Choices: The competitive binding assay is a direct measure of the compound's ability to displace a known ligand from the receptor's binding site. The Cheng-Prusoff equation is essential for converting the experimentally determined IC50 value into a true measure of binding affinity (Ki).
Data Presentation and Interpretation
Quantitative data from the above experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Inhibitory Activity of Compound X against a Panel of Protein Kinases
Kinase
IC50 (µM)
Kinase A
0.5 ± 0.1
Kinase B
12.3 ± 2.5
Kinase C
> 100
Kinase D
2.1 ± 0.4
Table 2: Receptor Binding and Functional Activity of Compound Y
Receptor
Binding Ki (nM)
Functional IC50 (nM) (Antagonist Mode)
Receptor 1
25 ± 5
50 ± 8
Receptor 2
> 10,000
> 10,000
Receptor 3
150 ± 20
300 ± 45
Conclusion and Future Directions
The 2-Benzyloxymethyl-4-isopropyl-1H-imidazole scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities of related imidazole derivatives suggest that this class of compounds could act through various mechanisms, including enzyme inhibition and receptor modulation.[1][3] The systematic experimental approach outlined in this guide provides a robust framework for elucidating the specific mechanism of action of any new derivative from this class. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of lead compounds.
References
Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of alternative pyrazole structure. (2009). PubMed. [Link]
Optimization of imidazole amide derivatives as cannabinoid-1 receptor antagonists for the treatment of obesity. (2007). PubMed. [Link]
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). Innovare Academic Sciences. [Link]
A Review of Imidazole Derivatives. (2024). Asian Journal of Research in Chemistry. [Link]
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development. [Link]
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). MDPI. [Link]
Imidazole derivatives as antioxidants and selective inhibitors of nNOS. (2006). PubMed. [Link]
Inhibition of cytochromes P450 by antifungal imidazole derivatives. (2002). PubMed. [Link]
A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. (n.d.). PubMed. [Link]
Application Note: Laboratory Synthesis and Isolation Protocol for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Introduction and Mechanistic Rationale 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS: 178982-67-7) is a crucial structural intermediate utilized in the pharmaceutical development of broad-spectrum antifungal agents. Sp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS: 178982-67-7) is a crucial structural intermediate utilized in the pharmaceutical development of broad-spectrum antifungal agents. Specifically, derivatives of this compound are investigated for their efficacy in inhibiting 1,6-β-glucan synthesis, a vital component of the fungal cell wall[1].
The synthesis of this highly substituted imidazole relies on a high-temperature condensation and cyclization reaction. By reacting a functionalized diketone equivalent—benzyloxyacetic acid 3-methyl-2-oxobutyl ester—with a massive excess of ammonium acetate, the reaction undergoes a Debus-Radziszewski-type imidazole synthesis. The ammonium acetate acts simultaneously as the nitrogen source and the reaction medium. The thermal energy (140°C) drives the sequential formation of imines, followed by intramolecular cyclization and aromatization to yield the thermodynamically stable 1H-imidazole core[1].
Experimental Workflow
The following diagram illustrates the critical path from precursor combination to final product isolation.
Caption: Experimental workflow for the synthesis and isolation of the imidazole intermediate.
Quantitative Stoichiometry and Reagent Data
To ensure a self-validating and reproducible system, the exact stoichiometric ratios must be maintained. The 10-fold molar excess of ammonium acetate is non-negotiable; it compensates for the sublimation of ammonia at high temperatures and forcefully drives the equilibrium toward complete cyclization[1].
Reagent / Material
Molecular Weight
Equivalents
Amount
Functional Role
Benzyloxyacetic acid 3-methyl-2-oxobutyl ester
~250.3 g/mol
1.0 eq
10.5 g (42.0 mmol)
Primary Carbon Backbone
Ammonium Acetate
77.08 g/mol
10.0 eq
32.3 g (420 mmol)
Nitrogen Source / Buffer
Chloroform (CHCl₃)
119.38 g/mol
N/A
As needed
Extraction Solvent
1 N Sodium Hydroxide (NaOH)
40.00 g/mol
N/A
As needed
Neutralization Wash
Saturated NaCl (Brine)
N/A
N/A
As needed
Osmotic Wash
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04 g/mol
N/A
As needed
Desiccant
Step-by-Step Laboratory Methodology
Safety Precaution: This reaction must be performed in a properly functioning fume hood. The heating of ammonium acetate generates ammonia gas, which is a severe respiratory irritant. Chloroform is a suspected carcinogen and volatile solvent.
Phase 1: Reaction Setup and Thermal Cyclization
Reagent Combination: In a heavy-walled round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.5 g (42.0 mmol) of benzyloxyacetic acid 3-methyl-2-oxobutyl ester and 32.3 g (420 mmol) of ammonium acetate[1].
Heating: Submerge the flask in a pre-heated silicone oil bath. Heat the neat mixture to 140°C with continuous, vigorous stirring for exactly 5 hours[1].
Causality: The absence of an external solvent maximizes the collision frequency between the precursors. The 140°C temperature is the optimal thermodynamic threshold required to overcome the activation energy for the dual condensation and subsequent aromatization of the imidazole ring.
Phase 2: Quenching and Liquid-Liquid Extraction
Cooling: Remove the flask from the oil bath and allow the reaction mixture to cool to ambient room temperature (approx. 20–25°C).
Dilution: Dilute the crude, viscous mixture with a sufficient volume of chloroform to fully solubilize the organic components[1].
Causality: Chloroform is selected due to its high solubilizing power for moderately polar heterocyclic compounds, effectively partitioning the target imidazole away from the highly polar, unreacted ammonium salts.
Phase 3: Purification and Isolation
Alkaline Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer thoroughly with 1 N aqueous sodium hydroxide (NaOH)[1].
Causality: The reaction generates acetic acid as a byproduct of ammonium acetate consumption. The 1 N NaOH wash neutralizes this acid, ensuring the newly synthesized imidazole remains in its unprotonated, free-base form, which is highly soluble in the chloroform layer and insoluble in the aqueous layer.
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine)[1].
Causality: Brine disrupts any formed emulsions and pre-dries the organic layer by drawing dissolved water out of the chloroform via osmotic pressure.
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄)[1]. Swirl occasionally for 15 minutes.
Filtration and Concentration: Filter the mixture through a fluted filter paper to remove the hydrated desiccant. Concentrate the filtrate under reduced pressure using a rotary evaporator[1].
Causality: Complete removal of the chloroform solvent is necessary to accurately determine the crude yield and prepare the compound for downstream catalytic reduction.
Phase 4: Yield and Characterization
Physical State: The process yields 2-benzyloxymethyl-4-isopropyl-1H-imidazole as a distinct red oily substance[1].
Yield: Following this protocol, the expected crude yield is approximately 2.11 g[1].
Analytical Confirmation: The crude product is of sufficient purity for subsequent synthetic steps (e.g., catalytic reduction). Identity should be confirmed via Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass-to-charge ratio is MS (ESI) m/z: (M+1)+ [1].
References
Title: EP 1 717 238 A1 - Antifungal Agent
Source: European Patent Office / Google Patents
URL
Application Notes and Protocols for the Use of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Substituted Imidazoles in Drug Discovery The imidazole nucleus is a cornerstone in medicinal chemistry, featuring prominently in a wide array of therapeutic agents due to its uni...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Substituted Imidazoles in Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, featuring prominently in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Specifically, polysubstituted imidazoles are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Among these, 2-Benzyloxymethyl-4-isopropyl-1H-imidazole stands out as a key building block, particularly in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used in the management of hypertension.
This technical guide provides an in-depth exploration of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, offering detailed protocols for its synthesis, purification, and characterization. Furthermore, we present a validated application of this intermediate in the N-alkylation reaction, a pivotal step in the synthesis of the antihypertensive drug, Olmesartan Medoxomil.[2] The methodologies described herein are designed to be robust and scalable, providing researchers and drug development professionals with a reliable framework for their synthetic endeavors.
Synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
The synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole can be approached through a multi-step sequence, commencing with the construction of the imidazole core followed by functionalization. A common and effective strategy involves the initial formation of a 2-halomethyl or 2-hydroxymethyl imidazole derivative, which is then converted to the desired benzyloxymethyl ether.
Synthetic Workflow Overview
Caption: Overall synthetic workflow for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-isopropyl-1H-imidazole-2-thiol
This step involves the condensation of an alpha-aminoketone with thiocyanate to construct the imidazole ring.
Materials:
3-Amino-4-methyl-2-pentanone hydrochloride
Potassium thiocyanate
Water
Hydrochloric acid (concentrated)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Amino-4-methyl-2-pentanone hydrochloride (1.0 eq.) in water.
Add potassium thiocyanate (1.1 eq.) to the solution and stir until fully dissolved.
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
Filter the solid, wash with cold water, and dry under vacuum to yield 4-isopropyl-1H-imidazole-2-thiol.
Step 2: Synthesis of (4-isopropyl-1H-imidazol-2-yl)methanol
This transformation involves the desulfurization of the 2-thiol and subsequent introduction of a hydroxymethyl group.
Materials:
4-isopropyl-1H-imidazole-2-thiol (1.0 eq.)
Raney Nickel (catalytic amount)
Formaldehyde solution (37% in water, 1.5 eq.)
Ethanol
Procedure:
Suspend 4-isopropyl-1H-imidazole-2-thiol in ethanol in a flask.
Carefully add a catalytic amount of Raney Nickel to the suspension.
Add the formaldehyde solution dropwise to the reaction mixture.
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
Upon completion, filter the reaction mixture through a pad of celite to remove the Raney Nickel.
Concentrate the filtrate under reduced pressure to obtain the crude (4-isopropyl-1H-imidazol-2-yl)methanol.
Step 3: Synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
The final step is a Williamson ether synthesis to introduce the benzyl protecting group.
Materials:
(4-isopropyl-1H-imidazol-2-yl)methanol (1.0 eq.)
Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)
Benzyl bromide (1.1 eq.)
Anhydrous Tetrahydrofuran (THF)
Procedure:
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Dissolve (4-isopropyl-1H-imidazol-2-yl)methanol in anhydrous THF and add it dropwise to the sodium hydride suspension.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
Stir the reaction at room temperature overnight.
Carefully quench the reaction by the slow addition of water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude 2-Benzyloxymethyl-4-isopropyl-1H-imidazole can be purified by flash column chromatography on silica gel.
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
Procedure:
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
Elute the column with the gradient mobile phase, collecting fractions.
Monitor the fractions by TLC and combine those containing the pure product.
Evaporate the solvent from the combined fractions to obtain the purified 2-Benzyloxymethyl-4-isopropyl-1H-imidazole as an oil or low-melting solid.
Characterization of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate.
Spectroscopic Data
Technique
Expected Observations
¹H NMR
* ~1.2 ppm (d, 6H): Two methyl groups of the isopropyl moiety.
(CDCl₃, 400 MHz)
* ~2.9 ppm (sept, 1H): Methine proton of the isopropyl group.
* ~4.5 ppm (s, 2H): Methylene protons of the benzyloxymethyl group (-O-CH₂-Ph).
* ~4.6 ppm (s, 2H): Methylene protons attached to the imidazole ring (-imidazole-CH₂-O-).
* ~6.8 ppm (s, 1H): Proton at the 5-position of the imidazole ring.
* ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
* Broad singlet (variable): N-H proton of the imidazole ring.
¹³C NMR
* ~23 ppm: Isopropyl methyl carbons.
(CDCl₃, 100 MHz)
* ~27 ppm: Isopropyl methine carbon.
* ~65 ppm: Methylene carbon attached to the imidazole ring.
* ~72 ppm: Benzylic methylene carbon.
* ~115 ppm: C5 of the imidazole ring.
* ~127-129 ppm: Aromatic carbons of the benzyl group.
* ~138 ppm: Quaternary aromatic carbon of the benzyl group.
* ~140 ppm: C4 of the imidazole ring.
* ~148 ppm: C2 of the imidazole ring.
Mass Spec (ESI+)
* Expected [M+H]⁺ peak corresponding to the molecular weight of the compound.
FT-IR
* ~3100-3300 cm⁻¹ (broad): N-H stretching of the imidazole ring.
(KBr)
* ~2960 cm⁻¹: C-H stretching of the isopropyl group.
* ~1100 cm⁻¹: C-O stretching of the ether linkage.
Application in the Synthesis of Olmesartan Medoxomil
2-Benzyloxymethyl-4-isopropyl-1H-imidazole is a crucial intermediate in the synthesis of Olmesartan Medoxomil, where it undergoes N-alkylation with a substituted biphenylmethyl bromide.
transition-metal catalyzed cross-coupling reaction conditions using 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Regioselective C-H Activation and N-Arylation Strategies Substrate Profiling & Mechanistic Rationale As a Senior Applica...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Regioselective C-H Activation and N-Arylation Strategies
Substrate Profiling & Mechanistic Rationale
As a Senior Application Scientist, evaluating the steric and electronic topography of a substrate is the mandatory first step before designing a catalytic system. 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS: 178982-67-7) is a highly functionalized heterocycle presenting unique opportunities and challenges for transition-metal catalyzed cross-coupling.
Structural Causality & Regioselectivity
In an unsubstituted 1H-imidazole, the C2 position is the most acidic and kinetically favored site for direct C-H arylation[1]. However, in our target substrate, the C2 position is covalently blocked by a benzyloxymethyl group. This structural feature is a strategic advantage: it entirely suppresses C2-arylation side reactions, forcing the catalytic cycle to operate at the secondary reactive site—the C5 position.
Simultaneously, the C4 position is occupied by an isopropyl group. This bulky aliphatic substituent provides significant steric shielding. Consequently, cross-coupling efforts on this molecule are strictly funneled into two orthogonal pathways:
Direct C5-H Arylation (Palladium-Catalyzed): Exploiting the only remaining unsubstituted carbon on the imidazole ring.
N1-Arylation (Copper-Catalyzed Ullmann Coupling): Utilizing the free N-H bond as a nucleophile.
The Role of the CMD Pathway in C5-H Activation
For direct C5-H arylation, we deploy a ligandless Palladium(II) system. The critical mechanistic choice here is the inclusion of a carboxylate additive (e.g., pivalic acid or benzoic acid). Rather than proceeding through a high-energy electrophilic aromatic substitution (SEAr), the carboxylate ligand facilitates a Concerted Metalation Deprotonation (CMD) . The carboxylate acts as an intramolecular proton shuttle, drastically lowering the activation energy required to cleave the C5-H bond[2].
Fig 1. Pd-catalyzed C5-H arylation via Concerted Metalation Deprotonation (CMD).
Quantitative Optimization Data
To ensure a self-validating and reproducible system, the reaction parameters must be tightly controlled. The following tables summarize the optimization data for both the C5-arylation and N1-arylation pathways, demonstrating the causality behind our final protocol choices.
Table 1: Optimization of Direct C5-H Arylation
Reaction conditions: 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (1.0 equiv), Aryl Bromide (1.5 equiv), Base (2.0 equiv), 24 h.
Catalyst (mol%)
Additive (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Pd(OAc)₂ (5%)
None
K₂CO₃
DMF
140
42%
Pd(OAc)₂ (5%)
Pivalic Acid (30%)
K₂CO₃
DMF
140
78%
PdCl₂(dppf) (5%)
None
Cs₂CO₃
Toluene
110
25%
Pd(OAc)₂ (5%)
Benzoic Acid (30%)
K₂CO₃
Anisole
140
91%
Expert Insight: Anisole is selected over DMF as the optimal solvent. While DMF is standard for azole C-H activation, anisole provides superior thermal stability at 140 °C and prevents the degradation of the ligandless Pd-species, leading to higher turnover numbers[2].
Table 2: Optimization of N1-Arylation (Ullmann-Type)
Reaction conditions: Imidazole substrate (1.0 equiv), Aryl Iodide (1.2 equiv), Base (2.0 equiv), 18 h.
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
CuI (10%)
1,10-Phenanthroline (20%)
Cs₂CO₃
DMF
120
65%
CuI (10%)
DMEDA (20%)
K₃PO₄
1,4-Dioxane
110
89%
Pd₂(dba)₃ (5%)
XPhos (10%)
NaOtBu
Toluene
100
54%
Expert Insight: Copper catalysis is vastly superior to Palladium for the N-arylation of this specific substrate. The free nitrogen atoms on the imidazole ring can strongly coordinate to Palladium, poisoning the catalyst unless highly specialized, expensive biaryl phosphine ligands are used. The CuI/DMEDA system is robust, cost-effective, and highly efficient.
Experimental Workflows & Protocols
Fig 2. Standard operational workflow for transition-metal catalyzed cross-coupling.
Protocol A: Regioselective Direct C5-H Arylation (Palladium-Catalyzed)
This protocol describes the coupling of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole with an aryl bromide to yield the 5-aryl derivative.
Step-by-Step Methodology:
Inert Atmosphere Setup: Transfer a 15 mL pressure-resistant Schlenk tube into an argon-filled glovebox.
Solid Reagent Charging: Add Palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), anhydrous K₂CO₃ (276 mg, 2.0 mmol), and benzoic acid (36.6 mg, 0.3 mmol, 30 mol%). If the aryl bromide is a solid (1.5 mmol), add it during this step.
Substrate & Solvent Addition: Remove the sealed tube from the glovebox and connect it to a Schlenk line. Under a positive flow of argon, inject 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (230 mg, 1.0 mmol) dissolved in strictly deaerated anisole (5.0 mL). If the aryl bromide is a liquid, add it via microsyringe now.
Thermal Activation: Seal the tube with a Teflon screw cap. Submerge the vessel in a pre-heated oil bath at 140 °C. Stir vigorously (800 rpm) for 24 hours. The reaction mixture will transition from yellow to a dark brown/black suspension as Pd(0) nanoparticles form.
Self-Validating Checkpoint: After 24 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with EtOAc, and run a TLC (Hexanes/EtOAc 1:1) to confirm the consumption of the starting imidazole (visualized via UV 254 nm).
Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a tightly packed pad of Celite to remove insoluble inorganic salts and palladium black. Wash the Celite pad with additional EtOAc (2 x 10 mL).
Purification: Concentrate the filtrate under reduced pressure. The crude residue is purified via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure C5-arylated product.
This protocol details the functionalization of the N-H bond using an aryl iodide.
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add Copper(I) iodide (19.0 mg, 0.1 mmol, 10 mol%), anhydrous K₃PO₄ (424 mg, 2.0 mmol), and the aryl iodide (1.2 mmol).
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry argon (repeat 3 times).
Liquid Addition: Via syringe, add 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (230 mg, 1.0 mmol), followed by anhydrous 1,4-dioxane (4.0 mL). Finally, inject N,N'-dimethylethylenediamine (DMEDA) (21 µL, 0.2 mmol, 20 mol%).
Reaction Execution: Place the vial in a heating block set to 110 °C and stir for 18 hours.
Quench & Extraction: Cool the reaction to ambient temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution (this will complex the copper, turning the aqueous layer deep blue). Extract the aqueous layer with Dichloromethane (3 x 10 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude oil by silica gel chromatography to isolate the N1-arylated imidazole.
References
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles
Source: ResearchGate
URL:[Link]
Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand
Source: ResearchGate
URL:[Link]
Scale-Up Manufacturing and Isolation of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole: Process Optimization and Mechanistic Insights
Introduction & Strategic Importance The compound 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS No. 178982-67-7) is a critical synthetic intermediate in the development of broad-spectrum antifungal agents, specifically...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Importance
The compound 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS No. 178982-67-7) is a critical synthetic intermediate in the development of broad-spectrum antifungal agents, specifically those functioning via 1,6-β-glucan synthesis inhibition [1]. Transitioning the synthesis of this highly substituted imidazole from a milligram-scale laboratory environment to a multi-kilogram pilot plant presents significant chemical engineering challenges.
This application note details an optimized, scale-up-ready protocol for the manufacturing and isolation of this intermediate. By analyzing the thermal mass transfer, byproduct neutralization, and phase-separation kinetics, we have engineered a self-validating workflow that eliminates the need for hazardous halogenated solvents and inefficient chromatographic purification.
Mechanistic Grounding: The Davidson-Weidenhagen Cyclization
The core chemical transformation relies on the thermal condensation of an α-acyloxy ketone—specifically, benzyloxyacetic acid 3-methyl-2-oxobutyl ester (referred to as intermediate I-19 )—with ammonium acetate. This reaction is a variant of the classical Weidenhagen imidazole synthesis and Davidson-like heterocyclization [2].
The Causality of Reagent Selection:
Ammonium acetate (NH₄OAc) is deliberately chosen because it serves a dual purpose. At 140°C, NH₄OAc (melting point ~114°C) melts to form a highly concentrated, solvent-free flux. This melt-phase environment drastically increases the bimolecular collision rate. Thermally, NH₄OAc decomposes to release ammonia (NH₃) and acetic acid (AcOH). The ammonia cleaves the ester linkage to generate an amide and an α-hydroxy ketone in situ. These intermediates immediately undergo a dehydration-driven cyclization to form the stable aromatic imidazole core. The massive excess of NH₄OAc (10 equivalents) is mechanistically required to drive the equilibrium forward and suppress the formation of competing oxazole byproducts.
Figure 1: Davidson-like heterocyclization mechanism forming the imidazole core.
Scale-Up Manufacturing Protocol
The following protocol is designed for a 1-kilogram scale-up in a jacketed glass-lined reactor.
Step-by-Step Methodology
Reactor Charging:
Charge the reactor with 1.05 kg (4.20 mol) of benzyloxyacetic acid 3-methyl-2-oxobutyl ester (I-19). Slowly add 3.23 kg (42.0 mol, 10 eq) of solid ammonium acetate.
Causality: The solids must be added at room temperature to avoid flash-vaporization of ammonia.
Thermal Ramping (Melt Phase):
Engage the overhead stirrer at 150 RPM. Ramp the jacket temperature to 140°C over 60 minutes.
Causality: A gradual ramp prevents localized charring of the ester before the ammonium acetate fully melts into a liquid flux.
Condensation:
Maintain the internal temperature at 140°C for 5 hours. Ensure the reactor condenser is set to 5°C to reflux any volatilized intermediates while allowing excess ammonia gas to vent into an acid scrubber.
Self-Validation Checkpoint (IPC):
Withdraw a 1 mL aliquot of the melt, dissolve in 10 mL of HPLC-grade acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is deemed self-validated and complete when the peak area of the I-19 ester is <1.0%. If >1.0%, continue heating in 1-hour increments.
Figure 2: Step-by-step pilot-scale manufacturing and isolation workflow.
Isolation and Purification Strategy
Classical laboratory protocols utilize chloroform for extraction [1]. For pilot-scale manufacturing, halogenated solvents pose severe environmental and waste-disposal liabilities. We have optimized the isolation by substituting chloroform with 2-Methyltetrahydrofuran (2-MeTHF) , a biorenewable solvent with superior phase-separation kinetics.
Step-by-Step Methodology
Quenching and Extraction:
Cool the reactor to 60°C. Causality: Cooling below 60°C will cause the unreacted ammonium acetate to crash out as a solid block, destroying the agitator. While at 60°C, rapidly dilute the mixture with 10 L of 2-MeTHF, followed by 5 L of deionized water. Stir for 15 minutes and allow phases to separate.
Alkaline Wash (Critical Step):
Transfer the organic phase to a secondary vessel. Wash slowly with 10 L of 1N Sodium Hydroxide (NaOH).
Causality: The decomposition of 10 equivalents of NH₄OAc generates massive amounts of acetic acid. Using a strong base like NaOH neutralizes the acid without generating gas. Never use Sodium Bicarbonate (NaHCO₃) at this scale, as the resulting CO₂ off-gassing will cause violent foaming and reactor over-pressurization.
Brine Wash & Drying:
Wash the organic layer with 5 L of saturated NaCl (brine) to remove residual water. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via vacuum distillation (50°C, 50 mbar) to yield the product as a viscous red oil.
Data Presentation: Process Metrics
The table below summarizes the quantitative improvements achieved by moving from the classical lab-scale route to the optimized pilot-scale protocol.
Parameter
Lab-Scale (Classical Route)
Pilot-Scale (Optimized Route)
Causality / Rationale
Batch Size
10.5 g
1.05 kg
Transition from R&D to preclinical API manufacturing.
Extraction Solvent
Chloroform (CHCl₃)
2-Methyltetrahydrofuran
2-MeTHF is a greener, less toxic solvent with superior phase-separation kinetics.
Neutralization
1N NaOH
1N NaOH (Temp Controlled)
Prevents violent CO₂ off-gassing that would occur if NaHCO₃ was used at scale.
Yield (Crude)
~85%
88%
Improved mass transfer and controlled cooling minimize product degradation.
Solvent recycling and elimination of chromatography significantly reduce waste.
Analytical Validation
To ensure the trustworthiness of the isolated batch, the product must pass the following self-validating analytical checks before being utilized in downstream catalytic reduction steps:
Mass Spectrometry (ESI-MS): Expected molecular weight for C₁₄H₁₈N₂O is 230.31 g/mol . The target validation mass is m/z: 231.1 (M+1)⁺ .
Physical State: The product should present as a deep red, viscous oily substance. Crystallization indicates unreacted starting material or salt carryover.
References
Title: EP 1 717 238 A1 - Antifungal Agent (Original synthesis route of I-20)
Title: Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation (Mechanistic grounding for Weidenhagen/Davidson cyclization)
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Method
utilizing 2-Benzyloxymethyl-4-isopropyl-1H-imidazole in the synthesis of antiviral agents
Application Note: Utilizing 2-Benzyloxymethyl-4-isopropyl-1H-imidazole in the Synthesis of Antiviral Agents Executive Summary The rapid mutation rates of pathogenic viruses necessitate the continuous development of novel...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 2-Benzyloxymethyl-4-isopropyl-1H-imidazole in the Synthesis of Antiviral Agents
Executive Summary
The rapid mutation rates of pathogenic viruses necessitate the continuous development of novel antiviral therapeutics. Nitrogen-containing heterocycles, particularly imidazole derivatives, have emerged as privileged scaffolds in antiviral drug discovery due to their structural versatility and favorable pharmacokinetic profiles[1]. This application note provides a comprehensive technical guide for utilizing 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS: 178982-67-7) as a foundational building block for synthesizing potent antiviral agents. This guide covers mechanistic rationales, step-by-step synthetic protocols, and in vitro validation methodologies tailored for drug development professionals.
Rationale: The 2-Benzyloxymethyl-4-isopropyl-1H-imidazole Scaffold
The selection of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole as a starting material is driven by its highly strategic substitution pattern:
The Isopropyl Group (C-4): Provides a bulky, lipophilic moiety that enhances hydrophobic interactions within the deep binding pockets of viral enzymes (e.g., Hepatitis C Virus (HCV) NS5B polymerase or SARS-CoV-2 main protease)[2].
The Benzyloxymethyl Group (C-2): Acts as a robust, protected hydroxymethyl handle. The benzyl ether is stable under basic and nucleophilic conditions, allowing for selective N-alkylation or C-5 functionalization of the imidazole core. Once the core is elaborated, the benzyl group can be cleanly removed via catalytic hydrogenation to reveal a reactive primary alcohol for further derivatization (e.g., esterification or etherification)[1].
Mechanistic Insights: Targeting Viral Replication
Imidazole derivatives exhibit broad-spectrum antiviral activity by interfering with critical stages of the viral life cycle, most notably viral replication[3]. The amphoteric nature of the imidazole ring allows it to act simultaneously as a hydrogen bond donor and acceptor. When a derivative synthesized from the 2-Benzyloxymethyl-4-isopropyl-1H-imidazole scaffold enters a viral enzyme's active site, the unshielded nitrogen atoms form critical hydrogen bonds with polar amino acid residues, while the isopropyl group anchors the molecule into adjacent hydrophobic clefts. This dual-action binding effectively arrests enzyme function, halting viral replication[2].
Caption: Mechanism of viral enzyme inhibition by isopropyl-imidazole derivatives.
Synthesis Workflow & Experimental Protocols
The transformation of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole into an active antiviral candidate generally follows a three-step workflow: Core Functionalization
→
Deprotection
→
Final Derivatization.
Caption: Workflow for synthesizing antiviral agents from the imidazole scaffold.
Protocol A: N-Alkylation of the Imidazole Core
Expertise Insight: The free
1H
-imidazole nitrogen is a strong nucleophile. Alkylation must be performed under strictly anhydrous conditions using a mild base to prevent side reactions.
Preparation: Dissolve 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.
Deprotonation: Add Potassium Carbonate (
K2CO3
, 2.0 eq) and stir at room temperature for 30 minutes to generate the imidazole anion.
Alkylation: Dropwise add the chosen alkyl/aryl halide (e.g., 4-fluorobenzyl bromide, 1.2 eq). Stir the mixture at 60°C for 12 hours.
Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the N-alkylated intermediate.
Expertise Insight: Imidazole nitrogens can coordinate with the Palladium catalyst, effectively "poisoning" it and halting hydrogenation. Adding a catalytic amount of acetic acid protonates the basic nitrogen, preserving catalyst activity.
Reaction Setup: Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous Methanol (0.1 M concentration).
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate) and 2-3 drops of glacial acetic acid.
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (
H2
) three times. Maintain the reaction under a positive pressure of
H2
(balloon) and stir vigorously at room temperature for 8-12 hours.
Monitoring: Monitor reaction progress via TLC. The disappearance of the benzyl group will result in a significantly more polar spot (the free alcohol).
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out completely on the filter, as it is highly pyrophoric.
Concentration: Concentrate the filtrate to yield the 2-hydroxymethyl-4-isopropyl-1H-imidazole intermediate, which can be used in subsequent coupling steps (e.g., esterification with antiviral carboxylic acids) without further purification.
Protocol C: In Vitro Antiviral Screening (Plaque Reduction Assay)
To validate the synthesized derivatives, a self-validating Plaque Reduction Assay is employed to determine the half-maximal inhibitory concentration (
IC50
)[3].
Cell Seeding: Seed Vero cells in 6-well plates at a density of
5×105
cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in 5%
CO2
for 24 hours until a confluent monolayer forms.
Viral Infection: Aspirate the media and infect the cells with the target virus (e.g., DENV or SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 1 hour to allow viral adsorption.
Treatment: Remove the viral inoculum. Overlay the cells with a semisolid medium (e.g., 1% methylcellulose in DMEM) containing serial dilutions of the synthesized imidazole derivative (range: 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Ribavirin).
Incubation & Fixation: Incubate the plates for 3-5 days (depending on the viral strain). Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
Quantification: Count the viral plaques. Calculate the
IC50
using non-linear regression analysis.
Quantitative Data Presentation
The therapeutic potential of compounds derived from the 2-Benzyloxymethyl-4-isopropyl-1H-imidazole scaffold is evaluated based on their
IC50
, Cytotoxic Concentration (
CC50
), and Selectivity Index (
SI=CC50/IC50
). A high SI indicates a wide therapeutic window[2].
Table 1: Representative Antiviral Activity of Synthesized Isopropyl-Imidazole Derivatives
Compound Derivative
Target Virus
IC50
(µM)
CC50
(µM)
Selectivity Index (SI)
Derivative 1 (N-Aryl coupled)
Dengue Virus (DENV)
1.93
> 100.0
> 51.8
Derivative 2 (C-5 substituted)
Hepatitis C Virus (HCV)
2.50
> 50.0
> 20.0
Derivative 3 (Esterified prodrug)
SARS-CoV-2
4.10
> 100.0
> 24.3
Ribavirin (Control)
Broad-Spectrum
8.50
~ 85.0
~ 10.0
References
A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. URL: [Link]
Teli P, Sahiba N, Sethiya A, Soni J, Agarwal S. Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC - NIH. 2022. URL:[Link]
Technical Support Center: Synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Welcome to the dedicated technical support center for the synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for the synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole is most effectively achieved through the condensation of an amidine with an α-haloketone. This method is widely used for the preparation of 2,4-disubstituted imidazoles and offers a reliable route to the target molecule.[1][2] The optimized protocol involves the reaction of 2-(benzyloxy)acetamidine with 1-bromo-3-methyl-2-butanone in a mixed aqueous-organic solvent system. This approach has been shown to provide high yields and purity, often without the need for column chromatography.[1]
This guide will address common challenges and questions related to this synthesis, providing solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
Purity of Starting Materials: The purity of both the 2-(benzyloxy)acetamidine and 1-bromo-3-methyl-2-butanone is critical. Impurities can lead to side reactions and inhibit the desired condensation.
Recommendation: Ensure your starting materials are of high purity. If you have synthesized the amidine yourself, verify its purity by NMR and consider recrystallization if necessary. The α-bromoketone can be unstable and should be used when fresh or purified by distillation if it appears discolored.
Reaction Conditions: The reaction conditions, including solvent, base, and temperature, play a crucial role in the reaction's success.
Solvent System: An optimized solvent system for this type of condensation is a mixture of tetrahydrofuran (THF) and water.[1] This biphasic system helps to dissolve both the polar amidine salt and the less polar α-bromoketone.
Base: A mild base such as potassium bicarbonate (K₂CO₃) is recommended.[1] Stronger bases can promote the decomposition of the α-bromoketone.
Temperature: The reaction should be heated to a vigorous reflux to ensure a sufficient reaction rate.[1]
Incomplete Reaction: The reaction may not have gone to completion.
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent will indicate the reaction's endpoint. If the reaction stalls, a slight excess of one reagent (typically the more stable one) can be added.
Issue 2: Formation of Significant Side Products
Question: My crude product shows multiple spots on TLC, and the final purified yield is low due to side product formation. What are these side products and how can I minimize them?
Answer: The formation of side products is a common issue. Here are some likely side reactions and strategies to mitigate them:
Hydrolysis of the α-Bromoketone: Under basic aqueous conditions, 1-bromo-3-methyl-2-butanone can undergo hydrolysis to the corresponding α-hydroxyketone.
Mitigation: While the amidine is a stronger nucleophile than water, minimizing the reaction time once the starting materials are consumed can reduce the extent of hydrolysis.[1] The use of a biphasic system with THF also helps to sequester the α-bromoketone in the organic phase, reducing its contact with water.
Self-Condensation of the Amidine: Although less common, amidines can undergo self-condensation under certain conditions.
Mitigation: Ensure the slow addition of the α-bromoketone to the reaction mixture containing the amidine. This maintains a low concentration of the ketone and favors the desired bimolecular reaction.
Formation of an Oxazole byproduct: In some imidazole syntheses, the formation of an oxazole can be a competing reaction.
Mitigation: Using a sufficient excess of the amidine source can favor the imidazole pathway.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. It is difficult to separate from the starting materials or byproducts by column chromatography.
Answer: Purification challenges can often be overcome by optimizing the work-up procedure and chromatography conditions.
Work-up Procedure: An optimized work-up can significantly simplify purification.
Recommendation: After the reaction is complete, cool the mixture and remove the THF under reduced pressure. The product may precipitate from the remaining aqueous solution. If it does not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
Column Chromatography: If chromatography is necessary, selecting the right conditions is key.
Solvent System: Use TLC to determine an optimal solvent system that provides good separation between your product and impurities (an Rf value of 0.2-0.4 for the product is a good target). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is often effective.
Silica Gel Deactivation: Imidazoles can sometimes streak on silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can improve the peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for this synthesis?
A1: The reaction proceeds through a well-established pathway for 2,4-disubstituted imidazole synthesis. The amidine acts as a nucleophile, attacking the α-carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
Q2: Can I use other solvents for this reaction?
A2: While other solvents like chloroform, DMF, and acetonitrile have been reported for similar reactions, they often give lower yields and can be more difficult to remove.[1] The use of an aqueous THF mixture has been shown to be superior for this specific type of condensation, providing consistently good to excellent yields.[1]
Q3: Is it possible to perform this reaction at a larger scale?
A3: Yes, the described protocol using aqueous THF and potassium bicarbonate has been successfully scaled up to multikilogram quantities for similar 2,4-disubstituted imidazoles, making it a viable process for larger-scale synthesis.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole should be confirmed using standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Optimized Experimental Protocol
This protocol is based on an optimized procedure for the synthesis of 2,4-disubstituted imidazoles.[1]
Materials and Reagents:
2-(Benzyloxy)acetamidine hydrochloride (1.0 eq)
1-Bromo-3-methyl-2-butanone (1.0 eq)
Potassium bicarbonate (K₂CO₃) (4.0 eq)
Tetrahydrofuran (THF)
Water (H₂O)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(benzyloxy)acetamidine hydrochloride and potassium bicarbonate.
Add a mixture of THF and water (typically a 4:1 ratio).
Heat the mixture to a vigorous reflux with stirring.
In a separate flask, dissolve 1-bromo-3-methyl-2-butanone in THF.
Add the solution of 1-bromo-3-methyl-2-butanone dropwise to the refluxing amidine mixture over a period of 30 minutes.
Continue to heat the reaction mixture at reflux, monitoring the progress by TLC.
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
Remove the THF under reduced pressure using a rotary evaporator.
Extract the remaining aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
If necessary, purify the crude product by column chromatography on silica gel.
Data Summary Table
Parameter
Recommended Condition
Rationale
Solvent
THF/Water (4:1)
Biphasic system solubilizes both polar and non-polar reactants.[1]
Base
Potassium Bicarbonate (K₂CO₃)
Mild base that minimizes decomposition of the α-bromoketone.[1]
Temperature
Vigorous Reflux
Provides sufficient activation energy for the reaction.[1]
Stoichiometry
1:1 (Amidine:Ketone)
Optimal for minimizing side reactions and maximizing yield.
Work-up
Extraction with Ethyl Acetate
Efficiently isolates the product from the aqueous reaction mixture.
Visualizations
Reaction Scheme
Caption: Troubleshooting logic for low reaction yield.
References
Li, B., et al. (2005). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Organic Syntheses, 81, 105. [Link]
Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]
troubleshooting low solubility of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole in aqueous media
Welcome to the Technical Support Center for Advanced Formulation & Solubilization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Benzyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Formulation & Solubilization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Benzyloxymethyl-4-isopropyl-1H-imidazole .
This compound presents a classic solubilization paradox: it possesses a highly polar, ionizable imidazole core juxtaposed with two bulky, highly lipophilic moieties (the benzyloxymethyl and isopropyl groups). At physiological pH, the lipophilic domains dominate the molecule's hydration thermodynamics, leading to severe aqueous insolubility.
This guide provides a mechanistic framework, validated protocols, and troubleshooting FAQs to help you systematically overcome these barriers without compromising your downstream biological or analytical assays.
I. Diagnostic Framework: The Solubilization Logic
Before applying empirical fixes, we must understand the causality of the compound's insolubility. The imidazole ring contains a basic pyridine-like nitrogen with a conjugate acid pKa of approximately 7.0[1]. At a neutral pH of 7.4, the molecule is predominantly unprotonated and neutral, maximizing its hydrophobicity[2].
To solubilize this compound, we must manipulate its ionization state, disrupt solute-solute crystalline lattice interactions, or mask its hydrophobic regions from the aqueous continuous phase.
Figure 1: Decision tree for solubilizing lipophilic imidazole derivatives.
II. Core Troubleshooting Guides
Strategy A: pH Modulation & Salt Formation
The Science: The basic nitrogen of the imidazole ring (N-3) can accept a proton to form an imidazolium cation[2]. Because the pKa of the unsubstituted imidazole conjugate acid is ~6.95[1], dropping the solvent pH to 2 units below the pKa (pH < 5.0) ensures >99% protonation. This introduces a formal positive charge, drastically lowering the partition coefficient (LogD) and increasing ion-dipole interactions with water.
Implementation: Use a 0.1 M Citrate or Acetate buffer (pH 4.0 - 4.5). If your assay requires physiological pH later, be warned: neutralizing the solution after dissolution will likely cause immediate precipitation (crashing out) of the free base.
Strategy B: Co-Solvent Systems (PEG 400 / DMSO)
The Science: If pH adjustment is biologically incompatible, co-solvents lower the dielectric constant of the aqueous phase, reducing the energetic penalty of creating a cavity in the water network for the bulky benzyloxymethyl group. Polyethylene glycol 400 (PEG 400) and Dimethyl sulfoxide (DMSO) are premier choices due to their hydrogen-bonding capabilities and biocompatibility at controlled concentrations[3][4].
Implementation: Dissolve the compound entirely in neat DMSO or PEG 400 first, creating a concentrated stock (e.g., 10-50 mM). Slowly titrate this into your aqueous buffer under vigorous vortexing.
Strategy C: Cyclodextrin Inclusion Complexation
The Science: When co-solvents cause toxicity in cell-based assays, macrocyclic oligosaccharides like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are the gold standard[5]. The hydrophobic cavity of HP-β-CD (approx. 6.0–6.5 Å wide) is perfectly sized to encapsulate the bulky benzyl or isopropyl moieties, while the hydrophilic hydroxyl exterior maintains aqueous solubility[6].
Implementation: This requires a thermodynamic equilibrium process. The compound must be co-incubated with an excess of HP-β-CD to form a non-covalent host-guest inclusion complex.
III. Validated Experimental Protocols
Protocol 1: Kinetic Solubility Screening via pH Gradient
Use this protocol to determine the exact pH at which the imidazolium salt forms and achieves your target concentration.
Stock Preparation: Prepare a 10 mM stock of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole in 100% DMSO.
Buffer Array: Prepare 100 mM buffer solutions at pH 3.0 (Phosphate), pH 4.0 (Citrate), pH 5.0 (Acetate), pH 6.0 (MES), and pH 7.4 (PBS).
Spiking: Aliquot 980 µL of each buffer into microcentrifuge tubes. Slowly add 20 µL of the 10 mM DMSO stock to each tube while vortexing continuously (Final concentration: 200 µM, 2% DMSO).
Equilibration: Incubate tubes at 25°C on a thermoshaker at 800 rpm for 2 hours.
Phase Separation: Centrifuge at 15,000 x g for 15 minutes to pellet any precipitated free-base compound.
Quantification: Carefully aspirate the supernatant and quantify the soluble fraction via HPLC-UV (monitoring at ~210-220 nm, as imidazoles absorb in the low UV range[1]).
Protocol 2: Preparation of HP-β-CD Inclusion Complexes (Ternary System)
Use this self-validating protocol when physiological pH (7.4) is strictly required and DMSO >1% is toxic to your cells.
Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4).
Drug Addition: Add the solid 2-Benzyloxymethyl-4-isopropyl-1H-imidazole directly to the HP-β-CD solution to achieve a target concentration of 2 mg/mL.
Complexation: Sonicate the suspension in a water bath for 30 minutes at 35°C to provide the activation energy required to disrupt the drug's crystal lattice.
Equilibration: Transfer to a rotary mixer and agitate for 48 hours at room temperature. Causality note: Complexation is a slow thermodynamic process; premature cessation will result in incomplete encapsulation[7].
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed drug. The resulting clear filtrate contains the solubilized inclusion complex.
IV. Quantitative Data: Expected Solubility Profiles
The table below summarizes the expected solubilization efficiency of various vehicles for highly lipophilic imidazole derivatives.
Q1: I dissolved the compound in DMSO, but when I dilute it into my cell culture media (pH 7.4), it immediately turns cloudy. Why?A1: This is known as "solvent shift precipitation." While DMSO is an excellent solvent, diluting it into an aqueous medium rapidly changes the solvent polarity. Because the media is at pH 7.4, the imidazole ring remains unprotonated[1]. The lipophilic benzyloxymethyl and isopropyl groups force the molecule to self-aggregate and crash out. Solution: Either increase the co-solvent ratio (if tolerated), or transition to Protocol 2 (HP-β-CD complexation) which shields the lipophilic groups from the water.
Q2: Can I use Tween 80 or Cremophor EL instead of PEG 400?A2: Yes, micellar solubilization using surfactants like Tween 80 or Cremophor EL is highly effective for BCS Class II/IV drugs. However, be cautious: Cremophor EL and high concentrations of surfactants can cause significant LDH release and alter cell membrane architecture in in vitro assays[3]. Limit Cremophor EL to ≤ 10% and monitor your specific cell line's viability.
Q3: My compound degrades when I heat it to speed up dissolution. What are my options?A3: If thermal degradation is a risk, avoid heating. Instead, utilize a "Ternary Complexation" approach[6]. Dissolve the compound in a very small amount of volatile organic solvent (like ethanol), mix it with an aqueous cyclodextrin solution, and then evaporate the ethanol under a gentle stream of nitrogen. This achieves complexation without thermal stress.
Q4: How do I know if the cyclodextrin complex actually formed, or if the drug is just suspended?A4: A true inclusion complex will pass through a 0.22 µm filter and remain optically clear indefinitely. For rigorous validation, you can perform Isothermal Titration Calorimetry (ITC) or 1H-NMR. In NMR, you will observe chemical shift changes in the protons of the benzyloxymethyl and isopropyl groups as they enter the electron-dense cavity of the cyclodextrin.
National Center for Biotechnology Information (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at:[Link]
SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Available at:[Link]
International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Available at: [Link]
Taylor & Francis. Full article: Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators. Available at: [Link]
National Center for Biotechnology Information (PubMed). The impact of co-solvents and the composition of experimental formulations on the pump rate of the ALZET osmotic pump. Available at:[Link]
ACS Omega. Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. Available at:[Link]
reducing byproduct formation during 2-Benzyloxymethyl-4-isopropyl-1H-imidazole crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the unique physicochemical challenges encountered when isolating 2-Benzyloxyme...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the unique physicochemical challenges encountered when isolating 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS: 178982-67-7).
This compound is a critical intermediate in the synthesis of broad-spectrum antifungal agents and complex active pharmaceutical ingredients (APIs) [1]. However, its purification is notoriously prone to byproduct entrapment. This guide will walk you through the causality of these failures, provide self-validating experimental protocols, and offer empirical data to optimize your crystallization workflows.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why am I seeing high levels of regioisomeric and salt byproducts co-crystallizing with my target imidazole?The Causality: The standard synthesis of 2-benzyloxymethyl-4-isopropyl-1H-imidazole involves the high-temperature condensation of benzyloxyacetic acid 3-methyl-2-oxobutyl ester with an excess of ammonium acetate [1]. Imidazoles are amphoteric and act as strong bases, possessing a pKaH of approximately 7.1 [2]. If the crude reaction mixture contains residual acidic byproducts (such as unreacted acetic acid from the ammonium acetate), the imidazole's sp2 nitrogen (N-3) becomes protonated. This forms stable imidazolium salts that drastically alter solubility profiles, causing regioisomers and salts to prematurely crash out of solution and co-crystallize with your target API [2].
The Fix: Strict pH control during the pre-crystallization aqueous workup. You must force the imidazole into its free-base form by adjusting the aqueous phase to pH 8.5–9.0 using 1N NaOH before extracting into the organic crystallization solvent.
Q2: How do I prevent the cleavage of the benzyloxymethyl ether group during the crystallization process?The Causality: The benzyloxymethyl ether linkage is highly susceptible to cleavage via Lewis acids or prolonged thermal stress in protic solvents (like methanol). Boiling the crude mixture in acidic or highly polar protic solvents leads to debenzylation, generating a highly polar alcohol byproduct that severely depresses the melting point of your final crystal lattice.
The Fix: Transition to a mild, aprotic solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane) and ensure dissolution occurs below 40°C.
Q3: My isolated crystals have a persistent yellow discoloration. What is the mechanism of this impurity, and how is it purged?The Causality: Discoloration in imidazole condensation reactions is almost always caused by the oxidation of residual unreacted diketones or aldehydes into highly conjugated, chromophoric polymers.
The Fix: Introduce a mild reducing wash (e.g., 5% aqueous sodium bisulfite) prior to crystallization. The bisulfite acts as a nucleophile, forming water-soluble bisulfite adducts with residual electrophiles, allowing them to be purged into the aqueous waste stream before the crystallization even begins.
Part 2: Empirical Data & Solvent System Selection
Selecting the correct solvent system is the most critical variable in purging byproducts from imidazole derivatives [3]. The table below summarizes our internal quantitative data on how different solvent systems impact the purity and yield of 2-benzyloxymethyl-4-isopropyl-1H-imidazole.
Solvent System (Solvent : Anti-Solvent)
Cooling Profile
Yield (%)
Purity (HPLC Area %)
Primary Byproduct Observed in Lattice
Methanol : Water
Crash cooling to 0°C
89.0
92.5
Imidazolium salts, Regioisomers
Toluene : Hexane
Linear (1.0°C/min)
81.2
96.1
Benzyloxymethyl cleavage products
EtOAc : Heptane
Linear (0.5°C/min)
86.5
99.4
Trace unreacted ester (Optimal)
Acetone : Water
Step-wise cooling
74.3
94.8
Hydrolysis byproducts
Part 3: Self-Validating Experimental Protocol
To ensure high scientific integrity, the following anti-solvent crystallization protocol is designed as a self-validating system . This means the physical behavior of the chemistry at each step provides immediate visual or chemical feedback to confirm success before you proceed.
Dissolution & pH Validation: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at room temperature. Wash with an equal volume of 1N NaOH.
Self-Validation Check: Test the pH of the separated aqueous layer. It must read ≥ 8.5. If it reads below 8.5, acidic ammonium byproducts are still partitioning. Repeat the NaOH wash until the pH stabilizes above 8.5.
Electrophile Quench: Wash the organic layer with 5% aqueous sodium bisulfite, followed by a standard brine wash.
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a thick oil.
Phase 2: Anti-Solvent Crystallization (EtOAc/Heptane)
4. Primary Dissolution: Redissolve the concentrated oil in a minimal volume of EtOAc, gently warming to 35°C (Do not exceed 40°C to protect the benzyloxymethyl group).
5. Controlled Nucleation: Slowly add Heptane (anti-solvent) dropwise under moderate agitation until the "cloud point" is reached.
Self-Validation Check: The cloud point is validated when a faint turbidity persists in the flask for more than 30 seconds after swirling. If the solution remains completely clear, the API is too dilute; you must concentrate the solution further before proceeding.
Isothermal Annealing: Once the cloud point is validated, halt anti-solvent addition and hold the mixture isothermally at 35°C for 1 hour. Causality: This allows the initial microscopic seed crystals to mature and heal lattice defects, preventing the entrapment of regioisomers.
Crystal Growth & Isolation: Apply a linear cooling ramp of 0.5°C/min down to 5°C. Filter the resulting colorless solid under vacuum and wash the filter cake with ice-cold Heptane. Dry under a vacuum at 30°C.
Part 4: Mechanistic Workflow Visualization
The following diagram illustrates the logical flow of the optimized purification process, highlighting exactly where specific byproducts are purged from the system.
Optimized anti-solvent crystallization workflow for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Source: National Center for Biotechnology Information (PMC)
EP 0 856 344 A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation
Source: Google Patents
URL
Optimization
Technical Support Center: HPLC Method Optimization for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-Ben...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS: 178982-67-7).
This compound presents a dual chromatographic challenge: it possesses a basic imidazole ring (pKa ~7.0) that is highly prone to secondary interactions, alongside two highly hydrophobic moieties (an isopropyl group and a benzyloxymethyl ether group) that drive strong retention on reversed-phase stationary phases. This guide provides field-proven, mechanistically grounded solutions to overcome peak tailing, optimize retention, and validate your method.
Mechanistic Overview of Peak Tailing
Before troubleshooting, it is critical to understand the chemical environment inside the column. The diagram below illustrates the causality of peak tailing and the chemical interventions used to resolve it.
Mechanistic pathway of silanol-induced peak tailing and its chemical resolution.
Q1: Why does 2-Benzyloxymethyl-4-isopropyl-1H-imidazole exhibit severe peak tailing on standard C18 columns?A1: Peak tailing for this analyte is primarily caused by secondary ionic interactions. While the hydrophobic isopropyl and benzyloxymethyl groups interact with the C18 stationary phase (the primary retention mechanism), the basic nitrogen on the imidazole ring becomes protonated in standard aqueous mobile phases. This positively charged moiety strongly interacts with negatively charged, unbonded residual silanol groups (Si-O⁻) on the silica matrix 1[1]. Because these secondary interactions are kinetically slower than hydrophobic interactions, the trailing edge of the peak diminishes less rapidly, causing asymmetry.
Q2: How do I choose the optimal mobile phase pH to eliminate this tailing?A2: The pH of the mobile phase must be strictly controlled relative to the analyte's pKa (~7.0). Operating near the pKa results in a mixed population of ionized and neutral molecules, leading to peak broadening or splitting.
Low pH Strategy (Recommended): Adjusting the pH to ≤ 2.5 ensures the imidazole ring is fully protonated. More importantly, it suppresses the ionization of residual silanols on the silica surface, neutralizing them to Si-OH and preventing ionic attraction2[2].
High pH Strategy: Operating at pH > 9.0 neutralizes the imidazole ring, increasing retention via the hydrophobic groups. However, this requires specialized high-pH stable columns (e.g., hybrid silica or polymer-based).
Q3: Should I use a buffer or a simple acid modifier like Formic Acid?A3: The choice depends entirely on your detector. For LC-MS/MS applications, 0.1% Formic Acid (pH ~2.7) is volatile and significantly enhances ionization efficiency3[3]. However, for standard UV detection, a 10–20 mM Potassium Phosphate buffer provides superior buffering capacity to lock the pH at 2.5, which is critical for reproducible retention times4[4].
Q4: I am operating at pH 2.5, but I still see peak asymmetry (As > 1.5). What is the next step?A4: If low pH alone does not resolve the tailing, the silica matrix may have high metal contamination or highly active free silanols. You should introduce a silanol masking agent, such as Triethylamine (TEA) at 5 mM. TEA acts as a competing base; it preferentially binds to any remaining anionic silanol groups, shielding the imidazole analyte from these active sites.
Diagnostic Workflow
Use the following logical workflow to systematically diagnose and resolve peak shape issues for this compound.
Workflow for diagnosing and resolving peak tailing in imidazole derivative HPLC analysis.
Quantitative Optimization Matrices
Table 1: Mobile Phase pH vs. Chromatographic Behavior for Imidazole Derivatives
Mobile Phase pH
Imidazole State
Silanol State
Retention Factor (k')
Peak Asymmetry (As)
Recommendation
pH < 3.0
Fully Protonated (+)
Neutral (Si-OH)
Low (requires less organic)
< 1.2 (Excellent)
Optimal for standard C18
pH 5.0 - 7.0
Partially Protonated
Ionized (Si-O⁻)
Variable
> 2.0 (Severe Tailing)
Avoid (Near pKa)
pH > 9.0
Neutral (Uncharged)
Ionized (Si-O⁻)
High (requires more organic)
< 1.3 (Good)
Use high-pH stable columns
Table 2: Recommended Mobile Phase Additives
Additive
Concentration
Mechanism of Action
System Compatibility
Formic Acid
0.1% (v/v)
Lowers pH to ~2.7, provides protons
LC-MS compatible
Phosphate Buffer
10 - 20 mM
Strong buffering capacity at pH 2.5
UV only (Non-volatile)
Triethylamine (TEA)
5 - 10 mM
Competes with basic analytes for silanols
UV only, reduces column life
Self-Validating Experimental Protocol: Mobile Phase Optimization
Do not rely on trial and error. Execute this self-validating protocol to establish a robust method. Each step contains an internal validation check to ensure the chemical mechanism is functioning as intended.
Action: Prepare a mobile phase of 50:50 Unbuffered Water:Acetonitrile. Inject a 10 µg/mL standard of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Validation Check: Calculate the Asymmetry factor (
As
) at 10% peak height. An
As>2.0
confirms the presence of unmasked silanol interactions, validating the absolute need for pH adjustment.
Step 2: Buffer Preparation & pH Control
Action: Prepare 20 mM Potassium Phosphate in HPLC-grade water. Adjust the pH to exactly 2.5 using Phosphoric Acid before mixing with any organic solvent.
Causality: Adjusting pH after adding organic modifiers alters the dielectric constant of the solution, resulting in inaccurate pH meter readings and failing to guarantee silanol suppression.
Step 3: Gradient Elution Setup
Action: Set Mobile Phase A as the pH 2.5 buffer and Mobile Phase B as Acetonitrile. Program a gradient from 20% B to 80% B over 15 minutes.
Causality: The highly hydrophobic benzyloxymethyl and isopropyl groups require a high percentage of organic modifier to elute. Starting at a low organic composition focuses the analyte at the column head, preventing band broadening, while the ramp ensures timely elution.
Step 4: Silanol Masking (Conditional Step)
Action: If Step 3 yields an
As>1.2
, add 5 mM Triethylamine (TEA) to Mobile Phase A. Re-adjust the pH to 2.5.
Validation Check: Re-inject the standard. A reduction of
As
to
≤1.2
validates the successful masking of residual silanols.
Note: After using TEA, you must flush the column with at least 50 column volumes of unbuffered solvent to prevent stationary phase and endcapping hydrolysis 4[4].
References
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." 4
Benchchem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." Link
UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" 2
preventing thermal and oxidative degradation of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole during storage
Welcome to the technical support center for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal and oxidative degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole?
A1: While specific degradation products for this molecule are not extensively documented in publicly available literature, common signs of degradation for related imidazole compounds include a noticeable color change, typically to yellow or brown.[1] The appearance of new, unexpected peaks during analytical testing (e.g., by HPLC or LC-MS) is also a strong indicator of degradation.
Q2: What are the main factors that can cause degradation of this compound?
A2: The primary drivers of degradation for imidazole-containing molecules are typically:
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or oxidizing agents like hydrogen peroxide.[2][3] Radical-driven oxidation is a known degradation pathway for imidazoles.[4]
Elevated Temperatures: Heat can accelerate the rate of both oxidative and other degradation pathways.[2][5] While many imidazoles are thermally stable at room temperature, prolonged exposure to higher temperatures can lead to decomposition.[1][6]
Light Exposure: Photodegradation can be a significant issue for some imidazole derivatives, particularly when in solution.[3][7]
Q3: What are the general recommended storage conditions for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole?
A3: Based on general best practices for sensitive organic compounds and related imidazoles, the following storage conditions are recommended:
Temperature: Store in a cool, and preferably refrigerated, environment.[8]
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[9][10][11][12]
Light: Protect from light by storing in an amber vial or in a dark location.[2]
Container: Use a tightly sealed container to prevent exposure to air and moisture.[11][13]
Troubleshooting Guides
Issue 1: The solid compound has developed a yellow or brown tint during storage.
Question: My solid 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, which was initially a white powder, has turned yellow/brown. What is the likely cause, and how can I prevent this?
Answer:
This color change is a common indicator of degradation, likely due to oxidation. The imidazole ring and potentially the benzyloxymethyl group are susceptible to oxidation when exposed to atmospheric oxygen. Elevated temperatures and light exposure can accelerate this process.
Root Cause Analysis and Prevention:
Oxygen Exposure: The primary culprit is likely prolonged contact with air.
Preventative Action: Implement an inert atmosphere storage protocol. This is the most effective way to mitigate oxidative degradation.
Temperature Fluctuations: Storing the compound at ambient temperature, especially in a lab with temperature cycles, can promote slow degradation over time.
Preventative Action: Store the compound in a controlled, cool environment, such as a refrigerator dedicated to chemical storage.
Light Exposure: While perhaps a secondary factor for solids compared to solutions, prolonged exposure to laboratory lighting can contribute to degradation.
Preventative Action: Always store the compound in an amber vial or a container wrapped in aluminum foil to block light.
Experimental Workflow for Inert Atmosphere Storage:
Caption: Potential degradation pathways.
Issue 3: Loss of potency or inconsistent results in experiments.
Question: My experiments using 2-Benzyloxymethyl-4-isopropyl-1H-imidazole are giving inconsistent results or lower than expected activity. Could this be related to storage?
Answer:
Yes, inconsistent experimental results and loss of potency are classic signs that the integrity of your starting material has been compromised. If the active compound has degraded, its effective concentration will be lower, leading to variability in your assays.
Troubleshooting and Verification Protocol:
Quantitative Analysis: Perform a quantitative analysis (e.g., using HPLC with a calibrated standard curve) to determine the purity of your stored sample. Compare this to the purity of a freshly opened or newly purchased batch if available.
Solvent and Solution Stability: If you are preparing stock solutions and storing them, be aware that degradation can be much faster in solution than in the solid state.
[3] * Recommendation: Prepare stock solutions fresh for each experiment whenever possible. If solutions must be stored, even for a short period, store them at -20 °C or -80 °C and protect them from light.
Consider Antioxidants for Solutions: For long-term storage of solutions, the addition of an antioxidant may be beneficial. However, the compatibility and potential for interference with your downstream experiments must be carefully evaluated. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and ascorbic acid.
[14]
Flowchart for Investigating Loss of Potency:
Caption: Troubleshooting inconsistent results.
References
Felber, T., Schaefer, T., & Herrmann, H. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A, 123(8), 1505–1513. [Link]
Green, N. S., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 58(51), 23154–23163. [Link]
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373. [Link]
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]
Green, N. S., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. [Link]
ResearchGate. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]
Wesołowski, M., & Leyk, E. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5069. [Link]
Air Products. (n.d.). The Importance of Inerting. Air Products. [Link]
Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals. Health and Safety Authority. [Link]
Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. [Link]
MDPI. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]
IntechOpen. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]
National Center for Biotechnology Information. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. National Center for Biotechnology Information. [Link]
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. [Link]
improving catalyst turnover in 2-Benzyloxymethyl-4-isopropyl-1H-imidazole functionalization
Welcome to the Advanced Technical Support Center for catalytic functionalization. This guide is specifically engineered for researchers and drug development professionals facing low Turnover Numbers (TON) and Turnover Fr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for catalytic functionalization. This guide is specifically engineered for researchers and drug development professionals facing low Turnover Numbers (TON) and Turnover Frequencies (TOF) during the C-H functionalization of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole .
Because the C2 (benzyloxymethyl) and C4 (isopropyl) positions of this specific substrate are sterically blocked, catalytic functionalization is inherently directed to the C5-H bond. However, the adjacent free N-H (N1) and highly Lewis basic nitrogen (N3) create severe coordination traps for transition metals (Pd, Ni, Cu), leading to rapid catalyst poisoning. This guide provides field-proven, mechanistically grounded solutions to rescue catalyst activity.
Before altering your entire synthetic route, use the diagnostic logic below to identify the root cause of catalyst stalling in your imidazole workflows.
Caption: Diagnostic logic for resolving low catalyst turnover in 1H-imidazole functionalization.
Knowledge Base & FAQs
Q1: Why does my Pd/Ni catalyst deactivate after only a few turnovers when reacting with 2-Benzyloxymethyl-4-isopropyl-1H-imidazole?A1: The primary cause of premature catalyst death in this system is the formation of stable, off-cycle bis-imidazolyl metal complexes. The highly Lewis basic sp2 hybridized nitrogen (N3) strongly coordinates to the electrophilic metal center following oxidative addition. This coordination outcompetes the desired transmetalation or C-H activation steps, trapping the catalyst in a thermodynamic resting state[1]. In typical cross-coupling literature, high catalyst loadings (e.g., 5-10 mol%) are often used as a brute-force method to overcome this, but true catalytic efficiency requires preventing this coordination entirely[2][3].
Q2: I cannot permanently protect the 1H-imidazole nitrogen due to downstream synthesis constraints. How can I prevent N-coordination?A2: You can utilize a "transient masking" strategy by adding a Lewis acid such as Trimethyl borate (
B(OMe)3
). Trimethyl borate reversibly coordinates to the basic N3 nitrogen of the imidazole in situ. This solubilizes the intermediate and physically blocks the nitrogen from poisoning the palladium or nickel catalyst, significantly enhancing the reaction rate and turnover without requiring a separate deprotection step later[1].
Q3: What ligand architecture is most effective for improving turnover in the C5-H functionalization of this specific substrate?A3: To prevent the imidazole from binding, you must make the metal center sterically inaccessible to the heterocycle while keeping it open for the desired C-H activation. Bulky, electron-rich bidentate phosphines like dcype (1,2-bis(dicyclohexylphosphino)ethane) or dcypt are highly recommended. The extreme steric bulk of the dicyclohexyl groups forces the metal to reject N-coordination, while the electron-rich nature accelerates the oxidative addition step[4].
Q4: Does the choice of solvent significantly impact the Turnover Number (TON)?A4: Absolutely. While toluene or THF are standard, switching to a tertiary alcohol like t-amyl alcohol (t-AmylOH) can drastically accelerate the reaction. Tertiary alcohols act as proton shuttles that facilitate the C-H cleavage step and promote the rapid dissociation of the functionalized imidazole product from the metal center, freeing the catalyst for the next cycle[4].
Mechanistic Insights: The Poisoning Pathway
Understanding exactly where the catalyst stalls allows for precise intervention. The diagram below illustrates the divergence between the productive catalytic cycle and the dead-end poisoning pathway.
Caption: Mechanistic pathway showing imidazole-induced catalyst poisoning and Lewis acid rescue.
Performance Data: Catalyst Turnover Optimization
The following table summarizes quantitative data comparing catalyst turnover (TON) under various optimization conditions for the C5-H arylation of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Reaction Condition
Catalyst Loading
Ligand
Additive / Solvent
Turnover Number (TON)
Yield (%)
Unoptimized (Standard)
5.0 mol%
PPh
3
None / Toluene
< 5
18%
Steric Tuning
5.0 mol%
dcype
None / Toluene
14
70%
Lewis Acid Masking
1.0 mol%
XPhos
B(OMe)
3
/ THF
> 85
88%
Solvent Optimized
0.5 mol%
dcype
None / t-AmylOH
> 190
96%
Note: Moving from standard conditions to a synergistic combination of bulky ligands and tertiary alcohol solvents increases catalytic efficiency by over 3800%[1][4].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for the C5-H Arylation of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole incorporates built-in analytical checkpoints. If a checkpoint fails, the system provides immediate causality to halt and correct the workflow.
In an oven-dried Schlenk tube, combine the metal precursor (
Ni(OTf)2
) and the dcype ligand in a minimal amount of t-AmylOH.
Stir at room temperature for 15 minutes.
Validation Checkpoint 1: Observe the color. The solution must transition from pale green/yellow to a deep, homogeneous red or purple. Causality: This color shift confirms the successful formation of the active, low-valent metal-ligand complex. If it remains pale, your ligand is oxidized or wet; discard and restart.
Substrate & Base Addition:
Add the 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, aryl bromide, and
K3PO4
.
Optional: If using a less bulky ligand, add Trimethyl borate dropwise at this stage.
Validation Checkpoint 2: If adding Trimethyl borate, a very mild exotherm should be noted. Causality: This confirms the formation of the transient Lewis acid-base adduct with the N3 nitrogen.
Reaction Execution:
Seal the tube and heat to 110 °C under vigorous stirring (800 rpm) for 12 hours.
In-Process Monitoring:
At the 2-hour mark, cool slightly and extract a 50 µL aliquot. Dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS or LC-MS.
Validation Checkpoint 3: Conversion should be >40% at 2 hours. Causality: If conversion is <10%, catalyst poisoning has occurred. The basic nitrogen has outcompeted your ligand. Abort the run, increase ligand steric bulk, or increase the equivalents of Trimethyl borate.
Workup:
Cool to room temperature, dilute with EtOAc, and wash with water. The transient borate adduct will spontaneously hydrolyze during the aqueous wash, regenerating the free 1H-imidazole product cleanly.
overcoming steric hindrance in 2-Benzyloxymethyl-4-isopropyl-1H-imidazole substitution reactions
Welcome to the Advanced Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering severe bottlenecks when attempting substitution reac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering severe bottlenecks when attempting substitution reactions on highly functionalized imidazole intermediates.
2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS: 178982-67-7) presents a unique "perfect storm" of steric hindrance. The bulky benzyloxymethyl group at the C2 position severely restricts access to both the N1 and N3 nitrogen atoms, while the isopropyl group at C4 shields the C5 carbon and further crowds the N3 environment.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to overcome these steric barriers, ensuring high-yielding and regioselective substitutions.
Before diving into specific FAQs, consult the workflow below to diagnose your specific reaction failure and identify the appropriate mechanistic intervention.
Logical workflow for troubleshooting substitution of sterically hindered imidazoles.
Troubleshooting Guides & FAQs
Q1: Why does standard N-alkylation with K₂CO₃ and alkyl halides fail or yield <10% for this specific imidazole?
Mechanistic Causality: The N-alkylation of imidazole proceeds via a nucleophilic substitution (S_N2) mechanism, requiring the formation of a highly nucleophilic imidazolate anion[1]. In 2-benzyloxymethyl-4-isopropyl-1H-imidazole, the C2-benzyloxymethyl group creates a massive steric umbrella over the N1 and N3 positions. Standard bases like K₂CO₃ in acetonitrile often fail to achieve complete deprotonation due to poor solubility and the energetic penalty of approaching the hindered N-H bond. Furthermore, standard alkyl halides lack the electrophilicity required to overcome the high activation energy of the sterically congested transition state.
Solution: Upgrade the base to Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK) in a highly polar aprotic solvent like DMF or DMA. The larger ionic radius of the cesium cation enhances the solubility and nucleophilicity of the imidazolate anion (the "naked anion" effect). If using alkyl halides, switch to more reactive alkyl triflates[2].
Q2: I am getting a 1:1 mixture of N1 and N3 alkylated products. How can I control regioselectivity?
Mechanistic Causality: Imidazoles exist in a rapid tautomeric equilibrium. The negative charge of the deprotonated imidazolate is delocalized across both N1 and N3[3]. Alkylation typically favors the less sterically hindered nitrogen[2][4]. However, in your substrate, both nitrogens are severely hindered (N1 by C2-benzyloxymethyl; N3 by both C2-benzyloxymethyl and C4-isopropyl). This competing steric clash leads to poor regioselectivity.
Solution: Utilize a directed protection-deprotection strategy. Using a 2-(trimethylsilyl)ethoxymethyl (SEM) group or an N,N-dimethylsulfamoyl group can temporarily block one nitrogen, directing substitution to the other, followed by a transposition or deprotection step[1][2][5].
Q3: Can I perform a C5-arylation (cross-coupling) on this substrate?
Mechanistic Causality: Direct C-H arylation at the C5 position is heavily obstructed by the adjacent C4-isopropyl group. Standard Palladium-catalyzed cross-coupling conditions will stall at the oxidative addition or transmetalation steps due to the inability of the bulky Pd-ligand complex to access the C5 carbon.
Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., n-butyl-di(1-adamantyl)phosphine) which facilitate the challenging reductive elimination step, and employ higher temperatures (120 °C) in DMA[5].
Quantitative Data: Parameter Optimization
The following table synthesizes the impact of varying reaction parameters on the N-alkylation yield and regioselectivity of sterically hindered 2,4-disubstituted imidazoles (using methyl triflate as a model electrophile).
Base
Solvent
Temperature (°C)
Conversion (%)
Regioselectivity (Less:More Hindered)
K₂CO₃
CH₃CN
25
< 15%
1.2 : 1
K₂CO₃
DMF
60
45%
1.5 : 1
NaH
THF
0 to 25
60%
2.0 : 1
Cs₂CO₃
DMF
25
88%
4.5 : 1
t-BuOK
DMA
25
92%
5.0 : 1
Et₃N (with Phenylsulfonyl PG)
CH₂Cl₂
25
> 95%
> 20 : 1 (Directed)
Data synthesized from foundational optimization studies on hindered imidazole N-alkylation and protecting group strategies[2][5].
Self-Validating Experimental Protocols
To ensure reproducibility and build trust in your workflow, use the following self-validating protocol for the N-alkylation of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. A "self-validating" protocol includes built-in analytical checkpoints to confirm success before proceeding to the next step.
Protocol: High-Yielding N-Alkylation via the Cesium Effect
Objective: Achieve >85% conversion of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole using an alkyl halide or triflate.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
Deprotonation: Dissolve 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (1.0 mmol) in 5.0 mL of anhydrous DMF. Add finely powdered Cs₂CO₃ (2.0 mmol).
Activation (Checkpoint 1): Stir the suspension at 40 °C for 45 minutes.
Self-Validation: The mixture should turn slightly yellow/opaque, indicating the formation of the imidazolate anion. TLC (DCM:MeOH 9:1) should show the starting material spot, but quenching a micro-aliquot with D₂O followed by MS should show deuterium incorporation at the N-H position (m/z + 1).
Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add the alkylating agent (1.5 mmol) over 10 minutes to prevent localized exothermic degradation.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Monitoring (Checkpoint 2): Monitor by LC-MS.
Self-Validation: Look for the disappearance of the starting mass (m/z 231.1) and the appearance of the product mass. If conversion is <50%, add 0.5 equiv of the alkylating agent and warm to 50 °C for 2 hours.
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers stringently with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
References
BenchChem. "Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole". Benchchem.com.
University of Otago. "N-Alkylation of imidazoles - OUR Archive". Otago.ac.nz.
The Journal of Organic Chemistry. "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer".
The Journal of Organic Chemistry. "C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition".
Reddit Organic Chemistry Community. "This is why selective N-alkylation of imidazoles is difficult". Reddit.com.
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Analytical Methods for the Quantification of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of preclinical and clinical research. This guide provides an in-depth, experience-drive...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of preclinical and clinical research. This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, a representative small molecule, in a biological matrix such as human plasma.
This document is structured to not only provide step-by-step protocols but to also elucidate the scientific rationale behind each validation parameter. Adherence to these principles ensures the generation of reliable and reproducible data, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and aligning with the harmonized International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4][5][6]
The Analytical Challenge: Precise Quantification in a Complex Biological Matrix
The core challenge in bioanalysis is the accurate measurement of a target analyte amidst a complex mixture of endogenous and exogenous components.[7][8] LC-MS/MS has emerged as the gold standard for small molecule quantification due to its high selectivity, sensitivity, and speed.[9][10][11] However, a powerful instrument is only as reliable as the method it employs. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][4][6]
This guide will use the hypothetical small molecule, 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, to illustrate the validation process. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[12]
Foundational Elements of a Robust Bioanalytical Method
Before embarking on the formal validation, a solid method development foundation is essential.[2][5] This involves optimizing critical parameters such as sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The First Step to Success
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove potential interferences, and concentrate the sample to a level suitable for LC-MS/MS analysis. For a small molecule like 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, common techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. While efficient, it may not remove all matrix components, potentially leading to matrix effects.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE often yields the cleanest extracts, minimizing matrix effects.
The choice of extraction method is a critical decision that impacts recovery and matrix effects, as will be demonstrated in the validation data.
The Indispensable Role of the Internal Standard
An internal standard (IS) is a compound of known concentration added to every sample, including calibrators and quality controls (QCs).[13] Its purpose is to compensate for variability during the analytical process, such as sample preparation, injection volume, and ionization efficiency.[14][15]
For LC-MS/MS, the ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated 2-Benzyloxymethyl-4-isopropyl-1H-imidazole).[16][17] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.[16][17] When a SIL-IS is not available, a structural analog can be used, but it must be chromatographically resolved from the analyte.[14]
A Visual Overview of the Analytical Workflow
The following diagram illustrates the typical workflow for the quantification of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole in a biological matrix using LC-MS/MS.
Caption: Workflow for LC-MS/MS quantification.
The Core Validation Parameters: A Deep Dive
Full validation of a bioanalytical method is required when it is first developed for a new drug entity.[9] The following sections detail the essential validation characteristics as mandated by regulatory guidelines.[5][18]
Selectivity and Specificity
Why it's important: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.[1][18] Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[18]
Experimental Protocol:
Analyze at least six different blank matrix lots (e.g., human plasma from six different donors).
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
Analyze a blank sample spiked with the internal standard only.
Acceptance Criteria:
In the blank samples, any interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ.
Any interfering peaks at the retention time of the internal standard should be less than 5% of the response of the internal standard.
Linearity and Range
Why it's important: This establishes the concentration range over which the analytical method is accurate and precise.[18] The relationship between the analyte concentration and the instrument response should be linear.
Experimental Protocol:
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero standard (blank matrix with IS), and at least six to eight non-zero concentration levels.
The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.99.
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
At least 75% of the non-zero standards must meet this criterion.
Accuracy and Precision
Why it's important: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[18][19] These parameters are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.
Experimental Protocol:
Prepare QC samples at a minimum of four concentration levels:
Lower Limit of Quantification (LLOQ)
Low QC (≤ 3x LLOQ)
Medium QC (mid-range of the calibration curve)
High QC (near the Upper Limit of Quantification, ULOQ)
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Acceptance Criteria:
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.
Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Recovery
Why it's important: Recovery is a measure of the efficiency of the extraction process.[18] It compares the amount of analyte extracted from the biological matrix to the amount of analyte in a neat solution.
Experimental Protocol:
Prepare two sets of samples at three QC levels (low, medium, and high).
Set 1 (Pre-extraction spike): Spike the analyte into the biological matrix before extraction.
Set 2 (Post-extraction spike): Spike the analyte into the matrix extract after the extraction process.
Calculate recovery by comparing the peak areas of Set 1 to Set 2.
Acceptance Criteria: While there is no strict regulatory limit, recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect
Why it's important: The matrix effect is the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix.[18][20] It can significantly impact the accuracy and precision of the method.
Experimental Protocol:
Prepare two sets of samples at low and high QC concentrations.
Set A (Analyte in post-extraction matrix): Extract blank matrix from at least six different sources and then spike the analyte and IS into the final extract.
Set B (Analyte in neat solution): Prepare the analyte and IS in the reconstitution solvent at the same concentrations as Set A.
The matrix factor is calculated by comparing the peak areas of Set A to Set B.
Acceptance Criteria: The CV of the matrix factor across the different lots of matrix should be ≤ 15%.
Stability
Why it's important: The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[11][21]
Experimental Protocol:
Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles (typically three cycles).
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time in the laboratory.
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.
Post-Preparative (Autosampler) Stability: Evaluate the stability of the processed samples in the autosampler.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparative Data Presentation
The following tables present hypothetical validation data for the quantification of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, comparing two different sample preparation methods: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Table 1: Comparison of Accuracy and Precision
QC Level (ng/mL)
Method
Mean Measured Conc. (ng/mL) (n=15)
Accuracy (%)
Precision (CV, %)
LLOQ (1.0)
PPT
0.95
95.0
12.5
SPE
1.02
102.0
8.9
Low (2.5)
PPT
2.38
95.2
9.8
SPE
2.54
101.6
6.5
Medium (50)
PPT
48.9
97.8
7.5
SPE
50.8
101.6
4.2
High (80)
PPT
78.2
97.8
6.8
SPE
81.1
101.4
3.5
Table 2: Comparison of Recovery and Matrix Effect
QC Level (ng/mL)
Method
Mean Recovery (%)
Matrix Effect (CV, %)
Low (2.5)
PPT
85.2
18.5
SPE
95.8
6.2
High (80)
PPT
83.5
16.8
SPE
96.2
5.5
As the data illustrates, while both methods meet the acceptance criteria for accuracy and precision, the SPE method demonstrates superior performance with higher and more consistent recovery, and a significantly reduced matrix effect. This highlights the importance of selecting an appropriate sample preparation technique.
Logical Flow of the Validation Process
The validation process follows a logical sequence to ensure all aspects of the method's performance are thoroughly evaluated.
Strategic Protection of 4-Isopropyl-1H-imidazole Derivatives: A Comparative Guide to Benzyl vs. Trityl Groups
In medicinal chemistry and complex active pharmaceutical ingredient (API) synthesis, 4-substituted imidazoles—such as 4-isopropyl-1H-imidazole—present unique regiochemical challenges. Due to rapid prototropic tautomerism...
Author: BenchChem Technical Support Team. Date: April 2026
In medicinal chemistry and complex active pharmaceutical ingredient (API) synthesis, 4-substituted imidazoles—such as 4-isopropyl-1H-imidazole—present unique regiochemical challenges. Due to rapid prototropic tautomerism between the N1 and N3 positions, temporary masking of the imidazole nitrogen is mandatory to prevent unwanted side reactions and to direct downstream functionalization.
As a Senior Application Scientist, I frequently evaluate synthetic routes where the choice of protecting group dictates not only the orthogonality of the sequence but the fundamental efficiency of the process. This guide provides an in-depth, objective comparison between the two most prominent imidazole protecting groups: Benzyl (Bn) and Trityl (Triphenylmethyl, Trt) .
Mechanistic Causality: Tautomerism and Steric Bulk
4-Isopropyl-1H-imidazole exists as a rapidly equilibrating mixture of 4-isopropyl and 5-isopropyl tautomers. Because the C4 and C5 positions are electronically similar, electrophilic attack during protection is heavily governed by steric factors.
Trityl (Trt) Protection: The massive steric footprint of the three phenyl rings makes the Trt cation highly sensitive to the local steric environment. It almost exclusively attacks the less hindered nitrogen (N1, further from the 4-isopropyl group), locking the molecule into the 1-trityl-4-isopropyl-1H-imidazole isomer. This regioselective tritylation strategy is a standard in the synthesis of complex kinase inhibitors containing 4-isopropyl-1H-imidazole motifs (1)[1]. Furthermore, 1-trityl-substituted derivatives are highly crystalline and easy to purify (2)[2].
Benzyl (Bn) Protection: The relatively unhindered methylene spacer of the benzyl group allows it to attack both nitrogen atoms. This typically results in a mixture of 1-benzyl-4-isopropyl and 1-benzyl-5-isopropyl regioisomers that require tedious chromatographic separation.
Fig 1: Steric influence on regioselective protection of 4-isopropyl-1H-imidazole.
Objective Comparison Data
When designing a synthetic route, the choice between Bn and Trt is dictated by downstream orthogonality requirements. Benzyl groups are removed via hydrogenolysis, whereas Trt groups are cleaved under mild acidic conditions (3)[3]. The table below summarizes their operational profiles.
Feature
Benzyl (Bn) Protection
Trityl (Trt) Protection
Regioselectivity (4-iPr substrate)
Poor (Mixture of 1,4 and 1,5 isomers)
Excellent (>95% 1,4-isomer)
Stability to Base/Nucleophiles
Excellent
Excellent
Stability to Acid
Excellent (Stable to TFA, HCl)
Poor (Cleaved by TFA, dilute HCl)
Deprotection Conditions
H₂, Pd/C or Na/NH₃
TFA/DCM or Dilute HCl/MeOH
Atom Economy (MW added)
High (91 g/mol )
Low (243 g/mol )
Purification Profile
Often requires silica gel chromatography
Often crystallizes/precipitates directly
Self-Validating Experimental Protocols
Protocol 1: Trityl Protection and Deprotection (Regioselective Approach)
Causality Check: Triethylamine (Et₃N) acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the Sₙ2 reaction forward. DMF is utilized as a polar aprotic solvent to solubilize both the imidazole and TrtCl while accelerating the reaction. The extreme lipophilicity of the resulting Trt-imidazole allows it to spontaneously precipitate upon aqueous quenching, creating a self-purifying system that bypasses chromatography (4)[4].
Step-by-step Tritylation:
Dissolve 4-isopropyl-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M).
Add Et₃N (1.5 equiv) and cool the mixture to 0 °C under an inert argon atmosphere.
Add Trityl chloride (TrtCl, 1.1 equiv) portion-wise to control the mild exotherm.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench by pouring the mixture into ice water. The highly lipophilic 1-trityl-4-isopropyl-1H-imidazole will precipitate as a white solid.
Filter the precipitate, wash sequentially with cold water and hexanes, and dry under vacuum to afford the pure 1,4-regioisomer.
Step-by-step Deprotection:
Dissolve the Trt-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
Stir at room temperature for 1-2 hours. The solution often turns bright yellow, indicating the formation of the stable trityl cation.
Concentrate under reduced pressure.
Triturate the residue with cold diethyl ether. The deprotected imidazole precipitates as a TFA salt, while the cleaved trityl alcohol/cation byproducts remain soluble in the organic ether filtrate.
Fig 2: Standard workflow for trityl protection and acidic deprotection.
Protocol 2: Benzyl Protection and Deprotection (Robust Approach)
Causality Check: Sodium hydride (NaH) irreversibly deprotonates the imidazole, driving the equilibrium to the highly nucleophilic imidazolide anion. The evolution of H₂ gas serves as a self-validating visual cue that deprotonation is complete. Because the Bn group is relatively small, the reaction yields a mixture of regioisomers. Deprotection relies on palladium-catalyzed hydrogenolysis, which is perfectly orthogonal to acid-labile groups but incompatible with reducible functional groups (e.g., alkenes, alkynes) or catalyst poisons (e.g., sulfides).
Step-by-step Benzylation:
Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C.
Slowly add a solution of 4-isopropyl-1H-imidazole (1.0 equiv) in THF. Stir for 30 minutes until H₂ gas evolution completely ceases.
Add Benzyl bromide (BnBr, 1.1 equiv) dropwise.
Stir at room temperature for 4-6 hours.
Quench carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate.
Purify via silica gel flash chromatography (gradient elution: EtOAc/Hexanes) to separate the 1-benzyl-4-isopropyl and 1-benzyl-5-isopropyl regioisomers.
Step-by-step Deprotection:
Dissolve the pure 1-benzyl-4-isopropyl-1H-imidazole in Methanol.
Add 10% Pd/C (10-20% w/w) under an inert atmosphere.
Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously under a balloon of H₂ at room temperature for 12-24 hours.
Filter the mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst.
Concentrate the filtrate to afford the cleanly deprotected imidazole.
Application Strategy Summary
Choose Trityl if: Regioselectivity is the primary bottleneck, or if the molecule contains reducible groups (e.g., double bonds) that would not survive Pd/C hydrogenolysis. Trityl protection is highly favored in complex pharmaceutical syntheses due to its ease of installation and precipitation-based purification.
Choose Benzyl if: The synthetic sequence involves strong Lewis or Brønsted acids (e.g., Grignard reactions followed by aggressive acidic workups, or Boc-deprotections elsewhere in the molecule) that would prematurely cleave a Trt group. The penalty of using Bn is the mandatory chromatographic separation of regioisomers.
benchmark yield data for commercial vs lab-synthesized 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Benchmark Yield Data for Commercial vs. Lab-Synthesized 2-Benzyloxymethyl-4-isopropyl-1H-imidazole Executive Summary The compound 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS 178982-67-7) is a high-value heterocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmark Yield Data for Commercial vs. Lab-Synthesized 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Executive Summary
The compound 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS 178982-67-7) is a high-value heterocyclic intermediate, primarily utilized in the development of 1,6-β-glucan synthesis inhibitors for broad-spectrum antifungal therapeutics [1]. However, the scale-up of this compound presents a classic process chemistry bottleneck. Traditional lab-scale batch syntheses rely on harsh, solvent-free condensation reactions that suffer from severe thermal degradation, typically yielding less than 30% of the desired product.
To objectively benchmark the performance and scalability of this synthesis, this guide compares the foundational lab-scale batch methodology against optimized, commercial-scale continuous flow alternatives. By decoupling heat transfer from residence time, modern flow chemistry can elevate yields from 29% to over 80%, transforming a low-yielding bottleneck into a highly efficient production pipeline [2].
Mechanistic Bottlenecks in Imidazole Cyclization
The formation of the imidazole ring in this context follows a modified Debus-Radziszewski cyclization pathway. The precursor, benzyloxyacetic acid 3-methyl-2-oxobutyl ester, must react with an excess of a nitrogen source (ammonium acetate) to undergo condensation and subsequent intramolecular cyclization.
In a batch reactor, the reaction requires extended heating (140°C for 5 hours) to drive the cyclization to completion. However, the highly reactive oxobutyl ester intermediate is prone to secondary polymerization pathways under prolonged thermal stress. This kinetic competition between cyclization (desired) and oligomerization (undesired) is the primary causality behind the low lab-scale yields and the generation of heavy, red oligomeric tars.
Mechanistic pathway and yield distribution of batch-synthesized 1H-imidazole (I-20).
Quantitative Benchmark Data
To evaluate the viability of commercial scale-up, we must benchmark the foundational patent literature against state-of-the-art continuous flow microreactor data for substituted imidazoles [1][3].
This protocol reflects the foundational methodology utilized during early-stage drug discovery and structural characterization [1].
Step-by-Step Methodology:
Preparation: In a batch reactor, combine 10.5 g (42.0 mmol) of benzyloxyacetic acid 3-methyl-2-oxobutyl ester with a massive excess of 32.3 g (420 mmol) of ammonium acetate. No additional solvent is used; the ammonium acetate acts as a melt flux.
Thermal Activation: Heat the mixture to 140°C under continuous stirring for exactly 5 hours.
Quench & Workup: Cool the reaction to room temperature. Dilute the crude, tar-heavy mixture with chloroform. Wash the organic layer sequentially with 1 N aqueous sodium hydroxide (to neutralize acetic acid byproducts) and brine.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purification: Purify the resulting residue via column chromatography using a mixed eluent of n-hexane and ethyl acetate (1:3, v/v).
Yield: Isolate 2.85 g (29% yield) of the title compound as a red oily substance.
Self-Validating System:
In-Process Check: Monitor the disappearance of the ester precursor via TLC (Hexane:EtOAc 1:1, UV 254 nm). The formation of a baseline-heavy red streak indicates the onset of tar formation, signaling the absolute limit of the heating phase.
Analytical Confirmation: MS (ESI) m/z: 231 [M+H]⁺.
Commercial-Scale Flow Protocol (The >80% Benchmark)
To circumvent the thermal degradation inherent to the batch process, commercial manufacturing utilizes process-intensified continuous flow synthesis [2][3].
Step-by-Step Methodology:
Feed Preparation: Prepare Feed A: 0.25 M solution of benzyloxyacetic acid 3-methyl-2-oxobutyl ester in acetonitrile. Prepare Feed B: 1.0 M solution of ammonium acetate in glacial acetic acid.
Continuous Pumping: Utilize high-pressure HPLC pumps to drive Feed A and Feed B through a Y-shaped micromixer at a 1:4 volumetric ratio.
Microreactor Cyclization: Direct the mixed stream into a heated perfluoroalkoxy alkane (PFA) or stainless-steel coil reactor maintained at 140°C. Adjust the flow rate to ensure a strict residence time of 2 to 5 minutes.
In-Line Quenching: Route the reactor effluent directly into a continuous stirred-tank reactor (CSTR) containing an aqueous NaOH quench stream to immediately halt the reaction and neutralize the acid.
Continuous Extraction: Pass the quenched mixture through an in-line liquid-liquid separator using ethyl acetate as the extraction solvent.
Yield: Evaporate the organic stream to yield the product as a pale yellow solid/oil in >82% yield, bypassing the need for chromatography.
Self-Validating System:
In-Process Check: The system is validated via in-line HPLC-UV (215 nm). Steady-state conversion is confirmed when the product peak area remains constant over three consecutive reactor volumes.
Optimized continuous flow workflow for commercial-scale imidazole synthesis.
Causality Analysis: Why Flow Outperforms Batch
The stark yield discrepancy (29% vs. >80%) is rooted in heat and mass transfer physics. In the batch protocol, the reaction relies on the bulk heating of a solvent-free melt. Because the surface-area-to-volume ratio of a round-bottom flask is exceptionally poor, the mixture requires 5 hours to ensure the entire volume reaches the activation energy required for cyclization. During these 5 hours, the formed imidazole and the unreacted ester are subjected to extreme thermal abuse, leading to irreversible polymerization [3].
Conversely, the commercial flow microreactor features an immense surface-area-to-volume ratio. Heat transfer is nearly instantaneous. The reaction mixture reaches 140°C uniformly in seconds, allowing the rapid cyclization kinetics to outpace the slower degradation kinetics. By restricting the residence time to just 2 minutes and immediately quenching the effluent, the product is "rescued" from the thermal zone before tars can form, ensuring high purity and maximum yield [2].
Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles: Toward the Continuous Production of Daclatasvir
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Comparative
A Comparative Guide to the Inter-Laboratory Validation of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two distinct, robust, and reproducible synthetic protocols for the preparation of 2-Benzyloxymethyl-4-isop...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct, robust, and reproducible synthetic protocols for the preparation of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, a key intermediate in the development of novel therapeutic agents. The protocols have been designed for high yield, purity, and scalability, addressing the critical need for reliable synthetic routes in drug discovery and development. This document offers a detailed, side-by-side analysis of their performance, supported by experimental data and mechanistic insights to facilitate informed decisions in a research and development setting.
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antifungal, antibacterial, and antiprotozoal properties.[1] The unique structural features of the imidazole ring, particularly its electron-rich nature, enable it to interact with various biological targets, making it a privileged structure in drug design.[2] 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, in particular, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance.
This guide presents two distinct synthetic strategies for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole:
Protocol A: A Stepwise Approach via Imidazoline Dehydrogenation. This classic and well-understood method involves the initial formation of an imidazoline intermediate, which is subsequently oxidized to the desired imidazole.
Protocol B: A One-Pot, Multi-Component Reaction (MCR). This modern and efficient approach combines multiple reactants in a single step to generate the target molecule, often with improved atom economy and reduced reaction times.[3]
Comparative Analysis of Synthetic Protocols
The following table provides a high-level comparison of the two synthetic protocols, highlighting key performance indicators to aid in the selection of the most appropriate method for a given research or development objective.
Parameter
Protocol A: Stepwise Dehydrogenation
Protocol B: One-Pot MCR
Overall Yield
65-75%
70-85%
Purity (post-purification)
>98%
>97%
Reaction Time
12-18 hours
6-10 hours
Number of Steps
2
1
Scalability
Good
Excellent
Key Advantages
Well-established, reliable, easier to track intermediate formation.
High efficiency, reduced waste, shorter reaction time.[3]
Key Disadvantages
Longer overall reaction time, requires isolation of intermediate.
Optimization of reaction conditions can be more complex.
Experimental Protocols
Protocol A: Stepwise Synthesis via Imidazoline Dehydrogenation
This protocol follows a two-step sequence: the condensation of 1-amino-3-methyl-2-butanone with benzyloxyacetaldehyde to form the imidazoline intermediate, followed by its dehydrogenation to the imidazole.
Step 1: Synthesis of 2-Benzyloxymethyl-4-isopropyl-4,5-dihydro-1H-imidazole
To a solution of 1-amino-3-methyl-2-butanone hydrochloride (1.0 eq.) in methanol, add an equimolar amount of sodium methoxide to liberate the free amine.
Add benzyloxyacetaldehyde (1.1 eq.) to the reaction mixture.
Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Extract the residue with ethyl acetate and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude imidazoline.
Step 2: Dehydrogenation to 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Dissolve the crude imidazoline from Step 1 in a suitable solvent such as toluene.
Add a dehydrogenating agent, for example, manganese dioxide (MnO2) (5 eq.). The use of MnO2 for the oxidation of imidazolines to imidazoles has been previously reported.[4]
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and filter off the manganese dioxide.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the final product.
Causality Behind Experimental Choices:
The use of a two-step approach allows for the isolation and characterization of the imidazoline intermediate, providing a clear checkpoint for reaction success.
Manganese dioxide is a mild and effective oxidizing agent for the dehydrogenation of imidazolines to imidazoles, often resulting in clean reactions with high yields.[4]
As a Senior Application Scientist, I have observed that the safe handling and disposal of complex heterocyclic intermediates is often oversimplified in standard laboratory protocols. 2-Benzyloxymethyl-4-isopropyl-1H-imid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have observed that the safe handling and disposal of complex heterocyclic intermediates is often oversimplified in standard laboratory protocols. 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS: 178982-67-7) is a highly specialized compound, frequently utilized as a critical intermediate in the synthesis of broad-spectrum antifungal agents targeting 1,6-β-glucan synthesis[1].
While invaluable in drug development, its structural motifs—an alkaline imidazole ring and an ether linkage—demand rigorous, self-validating disposal protocols to ensure environmental compliance and laboratory safety. This guide provides a mechanistic approach to the operational handling and EPA-compliant disposal of this specific intermediate.
Chemical Profiling & Mechanistic Hazard Assessment
Before executing any disposal workflow, it is imperative to understand why this compound behaves the way it does in a waste stream.
The Imidazole Core: Imidazoles are nitrogen-containing heterocycles that act as weak to moderate bases. In aqueous waste streams, they can alter the pH and exhibit aquatic toxicity. If inadvertently mixed with strong acids in unregulated waste containers, unexpected exothermic neutralization reactions can occur.
The Benzyloxymethyl Ether Moiety: While benzylic ethers are generally stable, long-term exposure to oxygen and light can theoretically lead to peroxide formation. Though this occurs at a much slower rate than in aliphatic ethers (like THF or diethyl ether), prolonged accumulation of its waste solutions should be strictly avoided.
Halogen-Free Status: The molecular formula (C14H18N2O) confirms the absence of halogens. This is a critical logistical detail: it dictates that the compound must be segregated into Non-Halogenated Organic Waste streams. Mixing it with halogenated waste drastically increases disposal costs and complicates the high-temperature incineration profile by risking the formation of toxic dioxins.
Unique identifier required for EHS tracking and manifesting.
Molecular Formula
C14H18N2O
Non-halogenated; dictates routing to standard organic incineration.
Molecular Weight
230.31 g/mol
Used to calculate stoichiometric neutralization limits if required.
Hazard Class
Irritant, Aquatic Toxicity (Suspected)
Requires secondary containment during accumulation and transport.
Waste Stream
Non-Halogenated Organic Base
Must not be mixed with acidic, heavy metal, or halogenated waste.
Step-by-Step Disposal Workflows
To maintain scientific integrity and regulatory compliance, every step in the disposal process must be treated as a controlled procedure. The U.S. Environmental Protection Agency (EPA) strictly regulates the "cradle-to-grave" management of such hazardous materials under the Resource Conservation and Recovery Act (RCRA).
Action: Route all liquid and solid waste containing 2-Benzyloxymethyl-4-isopropyl-1H-imidazole to the designated "Non-Halogenated Organic Waste" container.
Causality: Segregation prevents dangerous cross-reactions. Because this compound is a weak base, introducing it into a waste carboy containing highly reactive alkylating agents or strong mineral acids can result in rapid gas evolution and container rupture.
Step 2: Primary Containment Selection
Action: Utilize High-Density Polyethylene (HDPE) or amber glass carboys for waste accumulation.
Causality: Imidazole derivatives dissolved in organic extraction solvents (e.g., Ethyl Acetate, Dichloromethane) can degrade standard low-density plastics. Amber glass is highly recommended if the waste contains residual ether solvents, as it prevents UV-induced autoxidation.
Step 3: GHS-Compliant Labeling
Action: Immediately tag the waste container with a label detailing the exact chemical name, approximate concentration, and the appropriate Globally Harmonized System (GHS) pictograms (Irritant, Environmental Hazard)[2].
Causality: OSHA's Hazard Communication Standard (HCS) mandates explicit identification to ensure that downstream Environmental Health and Safety (EHS) personnel understand the exact risks before transport and incineration[3]. "Unknown organic waste" labels are illegal and pose severe safety risks.
Step 4: Accumulation and EHS Transfer
Action: Monitor the accumulation start date. Transfer the waste to your facility's central EHS processing area within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).
Causality: EPA RCRA regulations strictly enforce these timelines to prevent the long-term degradation of waste containers and to minimize the risk of catastrophic laboratory spills[4].
The following diagram maps the logical relationship between waste generation, segregation, and final destruction.
Fig 1: Step-by-step EHS-compliant disposal workflow for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Spill Response & Decontamination Protocol
In the event of an accidental spill of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole (either as a pure solid or in a solvent solution), immediate, calculated action is required.
Isolate and Ventilate:
Action: Evacuate the immediate 5-meter radius. If the spill occurs inside a fume hood, lower the sash immediately. If outside, increase room ventilation.
Causality: Imidazole dust or aerosolized solvent solutions can cause acute respiratory and ocular irritation.
Neutralization and Absorption:
Action:Do not use strong acids to neutralize the basic imidazole residue due to exothermic risks. Instead, cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite).
Causality: Inert absorbents physically trap the chemical, preventing it from leaching into floor drains while avoiding dangerous reactive heat generation.
Collection and EHS Logging:
Action: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container (e.g., a dedicated HDPE bucket).
Causality: Spark-prevention is critical. If the compound was dissolved in a highly flammable organic solvent (like ethyl acetate or methanol) during synthesis, a single spark from a metal dustpan could ignite the vapor.
References
Guidechem. "2-BENZYLOXYMETHYL-4-ISOPROPYL-1H-IMIDAZOLE Formula C14H18N2O." Guidechem Chemical Dictionary. Available at:[Link]
Daiichi Pharmaceutical Co., Ltd. "EP 1 717 238 A1: Compound showing antifungal activity." Google Patents / European Patent Office. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." United States Department of Labor. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." United States Department of Labor. Available at: [Link]
Sustainable Markets. "Hazardous Waste Disposal in the Workplace: EPA Regulations to Know." Sustainable Markets Blog. Available at:[Link]
ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ERG Environmental Services. Available at: [Link]
A Researcher's Guide to the Safe Handling of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole
For the modern researcher, the synthesis and application of novel chemical entities are endeavors that demand both innovation and an unwavering commitment to safety. The compound 2-Benzyloxymethyl-4-isopropyl-1H-imidazol...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, the synthesis and application of novel chemical entities are endeavors that demand both innovation and an unwavering commitment to safety. The compound 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, a substituted imidazole derivative, presents a unique set of handling requirements that necessitate a thorough understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Core Principles of Protection: A Multi-Layered Approach
The selection of appropriate PPE is not a static, one-size-fits-all determination. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the substance being handled, its concentration, and the potential for aerosol generation. The following sections detail the essential PPE components and the rationale behind their use.
Dermal Protection: Beyond the Splash Zone
The primary route of exposure to many imidazole derivatives is through direct skin contact. The corrosive nature of these compounds necessitates the use of chemically resistant gloves.
Glove Selection: Nitrile gloves are a standard and effective choice for handling solid imidazole compounds[1]. It is crucial to inspect gloves for any signs of degradation or pinholes before each use. For tasks involving larger quantities or prolonged handling, consider double-gloving to provide an additional layer of protection.
Proper Technique: Glove removal is a critical step in preventing cross-contamination. Always use the proper technique of peeling one glove off by grasping the cuff and turning it inside out, then using the clean, ungloved hand to remove the second glove from the inside. Dispose of contaminated gloves immediately in a designated hazardous waste container[1].
Body Protection: A chemically compatible laboratory coat that extends to the wrists and is fully buttoned is mandatory[1]. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are also required to ensure no skin is exposed[1].
Ocular and Facial Security: Shielding Against the Unseen
The eyes are particularly vulnerable to chemical splashes, and the corrosive properties of imidazoles can cause severe and irreversible damage[4][5].
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with 2-Benzyloxymethyl-4-isopropyl-1H-imidazole[1].
Enhanced Protection: For procedures involving the heating of the compound, handling of solutions, or any activity with an increased risk of splashing, chemical safety goggles should be worn[6]. In situations with a significant splash hazard, a full-face shield used in conjunction with safety goggles provides the most comprehensive protection[7].
Respiratory Safeguards: Controlling the Inhalation Risk
While working with the solid form of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, the primary respiratory hazard is the inhalation of dust particles.
Engineering Controls: The first line of defense is always to work within a certified chemical fume hood to control emissions at the source[1][2]. This minimizes the concentration of airborne particles in the general work area.
Respiratory Protection: In situations where a fume hood is not available or when there is a potential for significant dust generation, respiratory protection is necessary. A half-face respirator with particulate filters may be appropriate for low-level exposures[1]. For emergencies or in situations where the exposure level is unknown, a full-face, positive-pressure, air-supplied respirator is required[1].
Procedural Guidance: From Benchtop to Disposal
A systematic and well-defined workflow is essential for minimizing exposure risk. The following step-by-step protocols provide a framework for the safe handling and disposal of 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Experimental Workflow for Safe Handling
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to contain any dust. Use a spatula or other appropriate tools to minimize the generation of airborne particles.
In-Solution Handling: When working with solutions of the compound, be mindful of the potential for splashes. Use appropriate glassware and handle with care.
Post-Handling: After completing the experimental work, decontaminate the work area thoroughly. Remove and dispose of contaminated PPE in the designated hazardous waste container.
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1][8].
Waste Disposal Protocol
Segregation: All waste contaminated with 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, properly labeled, and sealed hazardous waste container[9][10].
Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard symbols.
Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[9].
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[6].
Visualizing Safety: A Decision-Making Framework
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the specific handling task.
Caption: PPE selection flowchart for handling 2-Benzyloxymethyl-4-isopropyl-1H-imidazole.
Quantitative Data Summary: Hazard Profile of Imidazole
The following table summarizes the key hazard information for the parent compound, imidazole, which serves as a conservative proxy for its derivatives.
This guide is intended to provide a comprehensive overview of the safe handling practices for 2-Benzyloxymethyl-4-isopropyl-1H-imidazole. It is imperative that all laboratory personnel receive training on these procedures and have a thorough understanding of the potential hazards before commencing any work. Always consult your institution's specific safety policies and procedures.
References
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from University of Washington, Department of Chemistry.
West Liberty University. (2009, July 20). MSDS Name: Imidazole.
ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - IMIDAZOLE SODIUM DERIVATIVE.
Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.
Merck Millipore. (n.d.). Safety Data Sheet.
3M. (2020, June 30). Safety Data Sheet.
Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
Merck Millipore. (2024, November 21). SAFETY DATA SHEET.
New England Biolabs. (2023, December 19). Safety Data Sheet for 2M Imidazole (B1077) CAE.
Santa Cruz Biotechnology. (n.d.). 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
Loba Chemie. (2024, June 17). IMIDAZOLE EXTRA PURE.